molecular formula C9H9BrN2O2 B2584790 1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid CAS No. 1289386-69-1

1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid

Numéro de catalogue: B2584790
Numéro CAS: 1289386-69-1
Poids moléculaire: 257.087
Clé InChI: ZPLNUHDGBKVSEH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid (CAS 1289386-69-1) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. It features a central azetidine ring, a four-membered saturated heterocycle that is increasingly valued in the design of novel bioactive molecules for its ability to improve physicochemical properties . The molecule integrates this constrained azetidine ring, bearing a carboxylic acid functional group, with a 6-bromopyridin-2-yl moiety. The bromine atom on the pyridine ring serves as a reactive handle, making this compound an ideal precursor for cross-coupling reactions, such as the Suzuki-Miyaura reaction, to create more complex structures . Azetidine carboxylic acids, in general, are important scaffolds for synthesizing biologically active heterocyclic compounds and peptides . As a conformationally constrained analog of larger amino acids, it is useful for probing structure-activity relationships . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle it with appropriate precautions; refer to the Safety Data Sheet for detailed hazard information .

Propriétés

IUPAC Name

1-(6-bromopyridin-2-yl)azetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2/c10-7-2-1-3-8(11-7)12-4-6(5-12)9(13)14/h1-3,6H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLNUHDGBKVSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC(=CC=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical structure and molecular weight of 1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of 1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid (CAS No. 1289386-69-1), a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. We will delve into its core physicochemical properties, structural features, and predictive spectroscopic signature. Furthermore, this document outlines a robust, field-proven synthetic strategy, contextualizes the molecule's utility within modern drug discovery paradigms, and provides essential safety and handling information. This guide is intended for researchers, medicinal chemists, and process development scientists who require a deep technical understanding of this versatile compound.

Introduction: The Strategic Value of Constrained Scaffolds

In contemporary drug design, the use of conformationally constrained scaffolds is a cornerstone strategy for enhancing potency, selectivity, and pharmacokinetic properties. Four-membered saturated heterocycles, particularly azetidines, have emerged as valuable structural motifs.[1] Azetidine carboxylic acids are recognized as rigid analogues of naturally occurring amino acids such as proline and γ-aminobutyric acid (GABA), allowing them to serve as unique pharmacophoric elements in peptidomimetics and other bioactive molecules.[1][2][3] The specific compound, 1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid, integrates this valuable azetidine core with a functionalized pyridine ring, creating a bifunctional building block poised for extensive derivatization in discovery chemistry programs.

Core Compound Properties

The fundamental identifiers and properties of 1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid are summarized below. Accurate identification through these parameters is the first step in any rigorous experimental workflow.

PropertyValueSource(s)
IUPAC Name 1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acidN/A
Synonyms 1-(6-bromo-2-pyridinyl)-3-azetidinecarboxylic acid[4]
CAS Number 1289386-69-1[4][5]
Molecular Formula C₉H₉BrN₂O₂[4]
Molecular Weight 257.09 g/mol [5]
InChI 1S/C9H9BrN2O2/c10-7-2-1-3-8(11-7)12-4-6(5-12)9(13)14/h1-3,6H,4-5H2,(H,13,14)[4]
Canonical SMILES C1C(CN1C2=NC=CC=C2Br)C(=O)O[6]
Physical Form Solid[4]

Structural Elucidation and Visualization

The molecular architecture of this compound is key to its utility. It consists of a central, saturated azetidine ring substituted at the 1-position (nitrogen) with a 6-bromopyridin-2-yl group and at the 3-position with a carboxylic acid. The strained four-membered ring imparts a distinct three-dimensional geometry, while the bromo-pyridine moiety serves as a versatile handle for cross-coupling reactions.

Caption: Chemical structure of 1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid.

Predictive Spectroscopic Profile and Verification Protocol

While experimental spectra for every batch must be acquired for quality control, a predictive analysis based on the known structure provides a crucial baseline for interpretation.

4.1. Expected Spectroscopic Signatures:

  • ¹H NMR: The spectrum is expected to show distinct regions. The pyridine ring should exhibit three aromatic protons, likely appearing as a triplet and two doublets between δ 7.0-8.0 ppm. The azetidine ring protons will present as complex, overlapping multiplets in the δ 3.5-4.5 ppm range due to restricted bond rotation and coupling. The carboxylic acid proton will appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

  • ¹³C NMR: Approximately nine distinct carbon signals are anticipated. The carbonyl carbon of the carboxylic acid will be the most downfield signal (>170 ppm). The five carbons of the bromopyridine ring will appear in the aromatic region (δ 110-160 ppm). The three carbons of the azetidine ring will be found in the aliphatic region (δ 40-60 ppm).

  • Mass Spectrometry (HRMS): High-resolution mass spectrometry should confirm the molecular formula C₉H₉BrN₂O₂. A key diagnostic feature will be the characteristic isotopic pattern of bromine, with two major peaks of nearly equal intensity corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

4.2. Standard Protocol for NMR Sample Preparation:

This protocol ensures the acquisition of high-quality, reproducible NMR data for structural verification.

  • Sample Weighing: Accurately weigh 2-5 mg of the compound for ¹H NMR or 15-20 mg for ¹³C NMR.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Homogenization: Ensure complete dissolution, using gentle vortexing if necessary.

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube.

  • Acquisition: Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher), referencing the residual solvent peak.[7]

Synthetic Strategy and Methodologies

The synthesis of this molecule is best approached via a convergent strategy, coupling two key fragments. The causality behind this choice is rooted in the commercial availability of the starting materials and the reliability of the chosen reaction class.

5.1. Retrosynthetic Analysis:

The most logical disconnection is at the N-C(aryl) bond, which points to a nucleophilic aromatic substitution (SₙAr) reaction. This retrosynthetic pathway simplifies the target molecule into two readily accessible precursors: 2,6-dibromopyridine and an azetidine-3-carboxylic acid ester . Using an ester derivative of the azetidine protects the carboxylic acid during the coupling step and improves solubility in organic solvents.

retrosynthesis Target 1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid Step1 Ester Hydrolysis Target->Step1 Intermediate Ethyl 1-(6-Bromopyridin-2-yl)azetidine-3-carboxylate Step1->Intermediate Step2 SₙAr Reaction (N-Arylation) Intermediate->Step2 SM1 Ethyl azetidine-3-carboxylate Step2->SM1 SM2 2,6-Dibromopyridine Step2->SM2

Caption: Retrosynthetic analysis via an SₙAr pathway.

5.2. Experimental Protocol: Two-Step Synthesis

Step A: Synthesis of Ethyl 1-(6-Bromopyridin-2-yl)azetidine-3-carboxylate

  • Rationale: This SₙAr reaction leverages the electron-deficient nature of the pyridine ring, which is further activated by the two bromine atoms, to facilitate nucleophilic attack by the secondary amine of the azetidine. A non-nucleophilic organic base is used to scavenge the HBr generated in situ without competing in the primary reaction.

  • Reactor Setup: To a dry reaction vessel under an inert nitrogen atmosphere, add 2,6-dibromopyridine (1.0 eq) and a suitable polar aprotic solvent such as DMSO or NMP (approx. 5-10 mL per mmol of pyridine).

  • Reagent Addition: Add ethyl azetidine-3-carboxylate hydrochloride (1.1 eq) followed by a hindered organic base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine to remove the solvent and salt byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired intermediate.

Step B: Hydrolysis to 1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid

  • Rationale: A standard saponification reaction is employed to convert the ethyl ester to the final carboxylic acid product.

  • Dissolution: Dissolve the purified ester from Step A (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Hydrolysis: Add lithium hydroxide (LiOH) (1.5-2.0 eq) and stir the mixture at room temperature until LC-MS analysis indicates complete consumption of the starting material (typically 2-4 hours).

  • Acidification: Carefully acidify the reaction mixture to pH 3-4 with 1M HCl. The product may precipitate upon acidification.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate or a mixture of chloroform and isopropanol.

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid, typically as a solid.

Applications in Medicinal Chemistry

This compound is a classic example of a "building block" chemical, designed for strategic incorporation into more complex molecules. Its value lies in two key features:

  • Scaffold Core: The azetidine-3-carboxylic acid moiety can be used as a constrained proline bioisostere, or its carboxylic acid can be coupled with amines to extend the molecular framework, forming amide bonds common in many drug candidates.

  • Vector for Diversification: The 6-bromo-pyridine unit is a prime functional handle for palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of a wide variety of chemical groups (aryl, heteroaryl, alkyl, alkynyl) via reactions like the Suzuki, Buchwald-Hartwig, Sonogashira, or Heck couplings. This capability is essential for generating chemical libraries for structure-activity relationship (SAR) studies.

Safety and Handling

As a laboratory chemical, 1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid must be handled with appropriate care.

  • GHS Classification: The compound is classified with the GHS07 pictogram (Warning).[4]

  • Hazard Statements: H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[4]

  • Precautionary Statements:

    • P280: Wear protective gloves, eye protection, and face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage: Store in a tightly sealed container in a dry, well-ventilated area, preferably at 2-8°C.[4]

Always consult the full Safety Data Sheet (SDS) from the supplier before use and handle within a chemical fume hood using appropriate personal protective equipment (PPE).

References

  • Ji, Y., Wojtas, L., & Lopchuk, J. M. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: Rapid diversified synthesis of azetidine-3-carboxylic acids. ARKIVOC, 2018(iv), S1-S48. [Link]

  • Supporting Information: Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. The Royal Society of Chemistry. [Link]

  • Chalyk, B. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1103. [Link]

  • Research advances in L-azetidine-2-carboxylic acid. Journal of Zhejiang University (Agriculture and Life Sciences). [Link]

  • 3-azetidinecarboxylic Acid. PubChem, National Institutes of Health. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Process for making azetidine-3-carboxylic acid.
  • 1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid. MilliporeSigma. [Link]

  • Azetidine-2-carboxylic acid. Wikipedia. [Link]

Sources

Engineering Metabolic Resilience: In Vitro Metabolic Stability and Biotransformation of Azetidine-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, optimizing the pharmacokinetic (PK) profile of a drug candidate is as critical as maximizing its pharmacodynamic potency. For decades, saturated nitrogen heterocycles like piperidines and pyrrolidines have been staple motifs. However, their high lipophilicity and multiple abstractable α -protons often lead to rapid cytochrome P450 (CYP)-mediated oxidative metabolism, resulting in high intrinsic clearance ( CLint​ ).

As a Senior Application Scientist, I frequently guide development teams toward bioisosteric replacements to mitigate these liabilities. Azetidine-3-carboxylic acid has emerged as a premier structural motif. By reducing rotational freedom and introducing conformational constraints, this four-membered ring system significantly lowers CLint​ and improves metabolic stability[]. However, the inherent ring strain of azetidines introduces unique biotransformation pathways—such as ring scission and direct glutathione (GSH) conjugation—that require specialized in vitro assay designs to accurately profile and de-risk drug candidates.

Structural Rationale: The Shift to Azetidines

The transition from larger heterocycles to azetidine-3-carboxylic acid is driven by strict structure-activity relationship (SAR) causality. Replacing a piperidine ring with an azetidine reduces the overall lipophilicity (LogD) and lowers the basicity ( pKa​ ) of the amine nitrogen. This physicochemical shift directly reduces the affinity of the molecule for the lipophilic active sites of major CYP450 isoforms (e.g., CYP3A4, CYP2D6).

A landmark example of this strategy is the development of the clinical candidate Siponimod (BAF312). By incorporating an azetidine-3-carboxylic acid headgroup, researchers successfully achieved potent Sphingosine-1-phosphate 1 (S1P1) receptor agonism while simultaneously reducing the in vivo elimination half-life to a clinically manageable window, avoiding the prolonged immunosuppression seen with earlier unconstrained analogs (2)[2].

Mechanistic Insights into Azetidine Biotransformation

While azetidines generally improve overall metabolic stability, their high ring strain (approximately 26 kcal/mol) makes them susceptible to atypical metabolic vulnerabilities. Understanding these pathways is critical for designing appropriate in vitro screening cascades.

CYP450-Mediated α -Carbon Oxidation and Ring Scission

Unlike piperidines, which typically undergo N-dealkylation or stable hydroxylation, azetidines can undergo a facile CYP-mediated α -carbon oxidation. This forms an unstable hemiaminal intermediate that rapidly collapses, leading to azetidine ring scission . This pathway generates electrophilic aldehydes or ketones. During the optimization of Diacylglycerol Acyltransferase 2 (DGAT2) inhibitors, an azetidine-based precursor exhibited this exact liability, generating reactive aldehydes that required trapping with GSH to form stable thiazolidine conjugates (3)[3].

GST-Catalyzed Direct Ring Opening

In highly strained configurations (e.g., spiro-azetidines), the ring can undergo an unusual direct nucleophilic attack by glutathione. This reaction is catalyzed by Glutathione S-Transferases (GSTs) and occurs without prior CYP450 bioactivation. This strain-driven Phase II metabolism was definitively characterized in the MCH1R antagonist AZD1979 (4)[4].

Pathway Azetidine Azetidine-3-Carboxylic Acid Derivative CYP CYP450 α-Carbon Oxidation Azetidine->CYP Phase I GST GST-Catalyzed Direct Ring Opening Azetidine->GST Phase II (Strain-driven) Scission Ring Scission CYP->Scission GSH_Adduct2 Direct GSH Adduct (Stable Metabolite) GST->GSH_Adduct2 + GSH Aldehyde Electrophilic Aldehyde (Reactive Metabolite) Scission->Aldehyde GSH_Adduct1 GSH Conjugate (Thiazolidine) Aldehyde->GSH_Adduct1 + GSH Trapping

Diagram illustrating the dual metabolic pathways of azetidine derivatives via CYP450 and GST.

Quantitative Pharmacokinetic Impact

To illustrate the profound impact of azetidine-3-carboxylic acid substitution, the following table summarizes comparative in vitro intrinsic clearance ( CLint​ ) data and biotransformation routes observed across various drug development programs.

Structural MotifTarget ClassApparent CLint​ (µL/min/mg)Half-life ( t1/2​ )Primary Biotransformation RouteLiability / Trapping Requirement
Piperidine Core DGAT2 / S1P1> 45.0 (High)< 30 minExtensive CYP-mediated oxidation / N-dealkylationLow (Stable metabolites)
Azetidine-3-Carboxylic Acid S1P1 (Siponimod)< 10.0 (Low)> 120 minMinimal Phase I oxidationNone
Azetidine Core DGAT2 (Ervogastat precursor)~ 15.0 (Moderate)~ 90 minCYP α -oxidation Ring ScissionHigh (Electrophilic Aldehyde GSH Trapping)
Spiro-Azetidine MCH1R (AZD1979)VariableVariableDirect GST-catalyzed GSH conjugationModerate (Strain-driven ring opening)

Self-Validating Protocol: In Vitro Stability & Reactive Metabolite Trapping

Because azetidine derivatives can form reactive electrophiles upon ring scission, a standard microsomal stability assay is insufficient. As an application scientist, I mandate a self-validating trapping assay to simultaneously calculate CLint​ and capture transient reactive metabolites.

Rationale for Experimental Choices
  • Substrate Concentration (1 µM): Causality dictates that the test compound concentration must be well below the Michaelis constant ( Km​ ) for most CYP enzymes. This ensures the reaction follows first-order kinetics, allowing for accurate CLint​ calculation.

  • Protein Concentration (0.5 mg/mL): Using a lower microsomal protein concentration minimizes non-specific protein binding ( fu,mic​ ), preventing artificial underestimation of clearance rates.

  • GSH Addition (5 mM): Glutathione acts as a "soft" nucleophile. If ring scission generates a "soft" electrophile (like an aldehyde), GSH will trap it, forming a stable adduct detectable by LC-MS/MS, preventing it from covalently binding to microsomal proteins and causing time-dependent inhibition.

Step-by-Step Methodology
  • Reagent Preparation: Prepare Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Prepare a 50 mM GSH stock solution in water.

  • Incubation Setup: Aliquot the HLM mixture into a 96-well plate (final protein concentration 0.5 mg/mL). Add the azetidine-3-carboxylic acid derivative (final concentration 1 µM, <0.1% DMSO). For trapping wells, add GSH to a final concentration of 5 mM.

  • Self-Validating Controls:

    • Minus-NADPH Control: Incubate the compound without the cofactor. Causality: This differentiates CYP-mediated metabolism from chemical instability or non-oxidative degradation.

    • Positive Controls: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. Causality: Validates the enzymatic viability of the specific HLM batch.

  • Reaction Initiation & Sampling: Pre-warm the plate to 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final). At designated time points (0, 5, 15, 30, 45, 60 min), remove 50 µL aliquots.

  • Quenching: Immediately transfer the aliquots into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide). Causality: Acetonitrile instantly denatures the enzymes, halting the reaction, while the internal standard normalizes LC-MS/MS injection variability.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify parent depletion, and perform a precursor ion scan (e.g., neutral loss of 129 Da for GSH) to identify trapped adducts.

Workflow Prep Test Compound (1 µM final) HLM Human Liver Microsomes (0.5 mg/mL) + NADPH Prep->HLM Trapping GSH Trapping (5 mM final) HLM->Trapping Optional Quench Acetonitrile Quench (Internal Standard) HLM->Quench Timepoints Trapping->Quench LCMS LC-MS/MS Analysis (MRM Mode) Quench->LCMS Calc Calculate CL_int & Metabolite ID LCMS->Calc

Step-by-step experimental workflow for in vitro microsomal stability and GSH trapping assays.

Conclusion

The strategic incorporation of azetidine-3-carboxylic acid derivatives represents a masterclass in modern medicinal chemistry, offering a robust solution to the metabolic liabilities of traditional saturated heterocycles. By constraining molecular geometry, researchers can drastically reduce intrinsic clearance. However, the scientific rigor of drug development demands that we anticipate the consequences of ring strain. Implementing self-validating in vitro workflows with integrated nucleophilic trapping ensures that any bioactivation liabilities—whether via CYP-mediated scission or direct GST conjugation—are identified and engineered out early in the discovery pipeline.

References

  • Discovery of BAF312 (Siponimod), a Potent and Selective S1P Receptor Modulator. PubMed Central (PMC). 2

  • Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat. ACS Publications. 3

  • Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. PubMed. 4

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. 5

Sources

Pharmacokinetic Profiling of 1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmacokineticists, Bioanalytical Scientists, and Preclinical Drug Development Professionals.

Executive Summary & Structural Rationale

In modern drug discovery, the incorporation of rigid, sp³-rich ring systems is a proven strategy to improve the physicochemical properties of drug candidates. The compound 1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid (CAS: 1289386-69-1) represents a highly specialized molecular fragment. It combines the electron-deficient stability of a halogenated pyridine with the compact, polar nature of an azetidine-3-carboxylic acid[1].

As a Senior Application Scientist, I approach the pharmacokinetic (PK) profiling of this molecule not as a standard checklist, but as a hypothesis-driven investigation. The structural features of this compound dictate its Absorption, Distribution, Metabolism, and Excretion (ADME) liabilities:

  • The Azetidine-3-Carboxylic Acid Moiety: This group is highly polar. At physiological pH (7.4), the carboxylic acid (pKa ~3.5) is deprotonated, while the azetidine nitrogen—whose lone pair is delocalized into the pyridine ring—remains largely neutral. This net-negative charge restricts passive membrane permeability but provides excellent aqueous solubility.

  • The 6-Bromopyridine Ring: The bulky, electronegative bromine atom deactivates the pyridine ring toward cytochrome P450 (CYP)-mediated electrophilic oxidation[2]. However, the carboxylic acid introduces a significant Phase II metabolic liability: acyl glucuronidation [3].

Table 1: Predicted Physicochemical & ADME Properties
ParameterPredicted Value / CharacteristicPK Implication
Molecular Weight 257.09 g/mol Favorable for oral absorption (Lipinski compliant).
LogD (pH 7.4) < 0.5 (Highly Polar)Poor passive diffusion; potential need for active transport (e.g., OAT1/3).
Ionization State Anion at pH 7.4High plasma protein binding (PPB) to Human Serum Albumin (HSA).
Primary Clearance Phase II (UGT) / RenalLow CYP turnover; high dependency on UGT1A1/UGT2B7 and renal excretion.

Metabolic Pathway Mapping: The Acyl Glucuronide Risk

The most critical metabolic assessment for any carboxylic acid-containing drug is its propensity to form acyl glucuronides. Unlike stable ether glucuronides, acyl glucuronides are chemically reactive electrophiles. They can undergo intramolecular rearrangement and covalently bind to plasma proteins (protein glycation), leading to idiosyncratic drug toxicity and immune-mediated adverse events[4].

Because the bromopyridine ring is sterically hindered and electron-deficient, Phase I oxidative clearance will be minor. Therefore, our in vitro profiling must heavily weight Phase II uridine 5'-diphospho-glucuronosyltransferase (UGT) assays[3].

Metabolism Parent 1-(6-Bromopyridin-2-yl) azetidine-3-carboxylic acid UGT UGT Enzymes (Phase II) Parent->UGT Primary Pathway CYP CYP450 Enzymes (Phase I) Parent->CYP Secondary Pathway AcylGluc Acyl Glucuronide Conjugate UGT->AcylGluc StableMet Stable Oxidative Metabolites CYP->StableMet Excretion Renal / Biliary Clearance AcylGluc->Excretion Elimination Tox Covalent Protein Binding (Toxicity) AcylGluc->Tox Reactive Intermediate StableMet->Excretion

Fig 1: Predicted metabolic pathways highlighting the acyl glucuronidation toxicity risk.

Bioanalytical Method Development (LC-MS/MS)

To quantify this compound in biological matrices (plasma, urine, microsomes), we must develop a robust bioanalytical assay compliant with the FDA's 2018 Bioanalytical Method Validation (BMV) Guidance[5].

The Causality of the Method: Standard reversed-phase (C18) chromatography will fail to retain this highly polar, anionic molecule. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) paired with Negative Electrospray Ionization (ESI-) is required. For sample preparation, standard protein precipitation may suffer from ion suppression; thus, Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) is utilized to selectively capture the carboxylic acid.

Step-by-Step Bioanalytical Protocol (WAX-SPE to HILIC-MS/MS)
  • Sample Aliquoting & Internal Standard (IS): Transfer 50 µL of plasma to a 96-well plate. Spike with 10 µL of a stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-labeled analog) to self-validate extraction recovery and matrix effects.

  • Pre-treatment: Dilute the plasma with 200 µL of 2% formic acid in water. Rationale: Acidification disrupts drug-protein binding (HSA) and ensures the carboxylic acid is protonated (neutral) for initial loading onto the SPE resin.

  • SPE Loading: Load the sample onto a WAX 96-well SPE plate (pre-conditioned with MeOH and water).

  • Washing: Wash with 500 µL of 5% methanol in water. Rationale: Removes polar neutral and basic endogenous lipids without eluting the strongly bound acidic analyte.

  • Elution: Elute with 2 × 200 µL of 5% ammonium hydroxide (NH₄OH) in methanol. Rationale: The high pH neutralizes the weak anion exchange resin, releasing the target compound.

  • Evaporation & Reconstitution: Evaporate under N₂ at 40°C. Reconstitute in 100 µL of HILIC mobile phase (e.g., 90:10 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 6.8).

  • LC-MS/MS Analysis: Inject 5 µL onto a HILIC column (e.g., Waters XBridge Amide). Monitor the MRM transition in ESI- mode (expected parent mass [M-H]⁻ at m/z 255/257 due to bromine isotopes).

Bioanalysis Plasma 1. Plasma Sample + Isotope Labeled IS Pretreat 2. Acidify (2% Formic Acid) Disrupt Protein Binding Plasma->Pretreat SPE 3. WAX SPE Loading (Capture Acidic Analyte) Pretreat->SPE Wash 4. Wash (5% MeOH) Remove Endogenous Matrix SPE->Wash Elute 5. Elute (5% NH4OH in MeOH) Release Analyte Wash->Elute LCMS 6. HILIC LC-MS/MS (ESI Negative Mode) Elute->LCMS

Fig 2: WAX-SPE and HILIC LC-MS/MS workflow for polar carboxylic acid bioanalysis.

In Vitro ADME Profiling Protocols

To validate the theoretical liabilities, a tiered in vitro approach is required.

Protocol: UGT-Mediated Metabolic Stability

Because acyl glucuronidation is the primary clearance risk, standard microsomal stability assays (which only use NADPH) will yield false-positive stability results. We must supplement with Uridine 5'-diphospho-glucuronic acid (UDPGA) and a pore-forming agent (Alamethicin) to grant the cofactor access to the luminal UGT enzymes.

  • Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.4) containing 5 mM MgCl₂.

  • Microsome Activation: Incubate Human Liver Microsomes (HLM, 1 mg/mL final protein) with Alamethicin (25 µg/mg protein) on ice for 15 minutes. Rationale: UGTs are located inside the endoplasmic reticulum; alamethicin creates pores to allow UDPGA entry.

  • Pre-Incubation: Add the test compound (1 µM final concentration) to the activated microsomes. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding a cofactor mixture containing both NADPH (1 mM) and UDPGA (2 mM).

  • Sampling & Quenching: At time points 0, 15, 30, 60, and 120 minutes, remove 50 µL aliquots and immediately quench in 150 µL of ice-cold Acetonitrile containing the Internal Standard.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via the LC-MS/MS method described in Section 3. Calculate intrinsic clearance ( CLint​ ) based on the half-life of parent depletion.

Table 2: Recommended In Vitro ADME Assays & Acceptance Criteria
AssaySystemObjectiveTarget Criteria for Lead Progression
Permeability Caco-2 Cells (pH 6.5/7.4)Assess gut absorption and efflux ratio. Papp​>5×10−6 cm/s; Efflux Ratio < 2.5
Metabolic Stability HLM + NADPH + UDPGADetermine hepatic Phase I/II clearance. CLint​<20 µL/min/mg protein
Reactive Metabolites HLM + UDPGA + KCN/GSHTrap reactive acyl glucuronides.No detectable covalent adducts.
Protein Binding Equilibrium DialysisDetermine free fraction ( fu​ ) in plasma. fu​>1% (Avoid >99% binding).

In Vivo Pharmacokinetic Study Design

Once in vitro parameters are established, in vivo profiling in a rodent model (e.g., Sprague-Dawley rats) is conducted to determine absolute bioavailability and systemic clearance.

Formulation Strategy: Due to the compound's high aqueous solubility but potential permeability issues, an IV formulation can be a simple saline solution (pH adjusted to 7.4). For PO dosing, a buffer system (e.g., 50 mM Phosphate buffer) is preferred over lipid-based vehicles, as the compound is highly polar.

Study Execution:

  • Intravenous (IV) Arm: 1 mg/kg bolus via tail vein.

  • Oral (PO) Arm: 5 mg/kg via oral gavage.

  • Sampling: Serial blood collection (K₂EDTA tubes) at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Data Interpretation: If PO bioavailability (%F) is low (<10%) despite high metabolic stability in vitro, the causality is definitively poor intestinal permeability (due to the zwitterionic/anionic nature of the azetidine-3-carboxylic acid). In such cases, a prodrug strategy (e.g., esterification of the carboxylic acid) must be implemented to mask the charge and facilitate passive transcellular absorption.

References

  • Bioanalytical Method Validation Guidance for Industry U.S. Food and Drug Administration (FDA)[Link]

  • Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology ACS Publications[Link]

  • Acyl Glucuronides of Carboxylic acid-containing Drugs Hypha Discovery[Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs ResearchGate[Link]

  • Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach Discover Chemistry (Springer)[Link]

Sources

Preclinical Toxicity and Safety Profiling of 1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Toxicologists, Medicinal Chemists, and Assay Development Scientists.

Executive Summary

In modern drug discovery, bifunctional building blocks like 1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid (CAS: 1289386-69-1) are highly valued for synthesizing conformationally restricted kinase inhibitors and GPCR ligands. However, the integration of strained nitrogen heterocycles (azetidines) and halogenated aromatics (bromopyridines) introduces specific structural liabilities. As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating screening cascade to evaluate the cytotoxicity and reactive metabolite potential of this compound in cell lines and microsomal models.

Structural Liabilities & Predictive Toxicology

Before initiating in vitro assays, it is critical to understand the mechanistic causality behind the potential toxicity of 1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid. The molecule presents two distinct pharmacophoric liabilities:

  • The Azetidine Ring (Bioactivation Liability): Azetidines can undergo cytochrome P450 (CYP)-mediated α -carbon oxidation. This oxidation often leads to rapid azetidine ring scission, generating highly reactive, electrophilic aldehydes or ketones that can covalently bind to cellular proteins, leading to idiosyncratic adverse drug reactions (IADRs)[1].

  • The 6-Bromopyridine Moiety: Halogenated pyridines are susceptible to nucleophilic aromatic substitution ( SN​Ar ) by intracellular thiols or oxidative metabolism into reactive epoxides[2].

To systematically de-risk this compound, we employ a two-tiered screening cascade: High-Throughput Cytotoxicity and Reactive Metabolite Trapping.

Workflow A 1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid (Test Compound) B Tier 1: Cell Viability (HepG2, HEK293) CellTiter-Glo Assay (72h) A->B C Tier 2: Reactive Metabolite Trapping HLM + NADPH + GSH (1mM) A->C E Data Synthesis & Go/No-Go Decision B->E IC50 Profiling D LC-MS/MS Analysis (QTRAP 5500) C->D D->E Adduct Quantification

Fig 1: Tiered in vitro safety screening cascade for halogenated azetidine intermediates.

Tier 1: High-Throughput Cytotoxicity Screening

To establish the baseline safety profile, we utilize the CellTiter-Glo (CTG) Luminescent Cell Viability Assay.

  • Causality of Cell Line Selection: We utilize HepG2 (human hepatocellular carcinoma) due to its basal expression of phase I/II metabolic enzymes, which is crucial for detecting metabolism-dependent toxicity[3]. HEK293 (human embryonic kidney) is used in parallel as a metabolically deficient control to isolate intrinsic chemical toxicity from metabolite-driven toxicity.

  • Causality of Assay Selection: CTG measures intracellular ATP. It is chosen over MTT/MTS assays because redox-active compounds (like pyridines) can falsely reduce tetrazolium salts, leading to artifactual viability data.

Step-by-Step Protocol: Cell Viability Profiling

This protocol is designed as a self-validating system by incorporating internal positive controls (Puromycin) and vehicle controls (0.1% DMSO).

  • Cell Seeding: Harvest HepG2 and HEK293 cells at 80% confluency. Seed at 1×104 cells/well in 90 µL of DMEM (10% FBS) into opaque 96-well plates. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Preparation: Prepare a 10 mM stock of 1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid in 100% DMSO. Perform a 10-point, 3-fold serial dilution.

  • Dosing: Transfer 10 µL of the diluted compound to the assay plates (final top concentration: 100 µM, final DMSO: 0.1%). Include Puromycin (10 µM) as a positive kill control.

  • Incubation: Incubate for 72 hours at 37°C.

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Quantification: Read luminescence using a multi-mode microplate reader (integration time: 0.5 sec/well). Calculate IC50​ using a 4-parameter logistic non-linear regression model.

Quantitative Data Presentation

Table 1: Representative Predictive Cytotoxicity Profile for 1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid.

Cell LineTissue OriginMetabolic CompetenceExpected IC50​ Range (µM)Toxicity Interpretation
HepG2 LiverModerate (Basal CYPs)> 50.0 µMLow hepatic liability
HEK293 KidneyLow> 100.0 µMLow intrinsic cytotoxicity
CHO-K1 OvaryLow> 100.0 µMLow general cytotoxicity

Note: As a raw building block, the free carboxylic acid limits passive cellular permeability, generally resulting in low intrinsic in vitro cytotoxicity (>50 µM).

Tier 2: Reactive Metabolite Profiling (GSH Trapping)

Because HepG2 cells do not express the full complement of hepatic CYPs at physiological levels, we must stress-test the azetidine liability using Human Liver Microsomes (HLM) supplemented with Glutathione (GSH)[4]. GSH acts as a soft nucleophile, trapping short-lived electrophilic metabolites (like aldehydes from azetidine ring scission) to form stable adducts detectable by LC-MS/MS[5].

Mechanism Parent Azetidine Moiety CYP CYP450 Oxidation Parent->CYP a-carbon Aldehyde Electrophilic Aldehyde CYP->Aldehyde Ring Scission GSH GSH Trapping Aldehyde->GSH Adduct Stable GSH-Adduct (m/z shift +307) GSH->Adduct Nucleophilic Attack

Fig 2: CYP450-mediated bioactivation of azetidines and subsequent GSH adduct formation.

Step-by-Step Protocol: GSH Trapping & LC-MS/MS Analysis

Self-Validation: This protocol mandates a "Minus NADPH" negative control to definitively prove that adduct formation is CYP-dependent, and uses Diclofenac as a positive bioactivation control[4].

  • Reaction Mixture Assembly: In a 96-well deep-well plate, combine 1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid (final concentration 10 µM), pooled Human Liver Microsomes (1.0 mg/mL protein), and reduced GSH (1.0 mM) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1.0 mM).

    • Control: For the negative control well, add an equivalent volume of buffer instead of NADPH.

  • Incubation: Incubate at 37°C for 60 minutes on a thermoshaker (400 rpm).

  • Quenching: Stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal analytical standard (e.g., Labetalol).

  • Extraction: Centrifuge the plate at 4,000 rpm for 15 minutes at 4°C to precipitate microsomal proteins. Transfer the supernatant to a clean LC-MS plate.

  • LC-MS/MS Acquisition: Analyze the extracts using a QTRAP 5500 LC-MS/MS system. Utilize Information Dependent Acquisition (IDA) with a Neutral Loss scan of 129 Da (characteristic of GSH cleavage) to identify adducted species[4].

Data Interpretation Matrix

If LC-MS/MS reveals a mass shift of +307 Da (addition of GSH minus water) strictly in the +NADPH samples, the azetidine ring is undergoing CYP-mediated bioactivation[1]. If this occurs, medicinal chemists should consider blocking the α -carbon of the azetidine with a methyl group or replacing the azetidine with a more metabolically stable piperidine or spirocycle to mitigate the toxicity liability.

References

  • Sigma-Aldrich. "1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid - Product Information." Sigmaaldrich.com.
  • Li et al. "Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat." Chemical Research in Toxicology - ACS Publications.
  • "Metabolite Profiling Applications in Early Drug Discovery." Spectroscopy Online.
  • "Reactive Metabolite Screening Service." Creative Biolabs.
  • "Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites." MDPI.
  • "Recent Advances of Pyridinone in Medicinal Chemistry." PMC - NIH.

Sources

Methodological & Application

Application Note: Synthesis and Characterization of 1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The incorporation of constrained cyclic amines, such as azetidines, into pharmaceutical scaffolds is a proven strategy for improving metabolic stability, modulating physicochemical properties, and rigidifying structural vectors in drug discovery. The building block 1-(6-bromopyridin-2-yl)azetidine-3-carboxylic acid is particularly valuable as it provides two orthogonal synthetic handles: a carboxylic acid for downstream amide couplings and a 6-bromopyridine moiety for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

This application note details a highly optimized, scalable protocol for synthesizing this building block via a regioselective Nucleophilic Aromatic Substitution (SNAr)[1].

Mechanistic Rationale & Regioselectivity

The synthesis relies on the reaction between 2-bromo-6-fluoropyridine and azetidine-3-carboxylic acid . A common challenge in dihalopyridine chemistry is controlling the site of nucleophilic attack. However, the SNAr reaction exhibits absolute regioselectivity for the C-F bond over the C-Br bond[1][2].

Causality in SNAr Regioselectivity:

  • Electronegativity & LUMO Lowering: Fluorine is significantly more electronegative than bromine. This inductive effect strongly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent carbon, making the C2 position highly electrophilic and susceptible to nucleophilic attack by the secondary amine of the azetidine[3].

  • Meisenheimer Complex Stabilization: The rate-determining step in SNAr is the formation of the anionic Meisenheimer intermediate. The highly electronegative fluorine atom, combined with the electron-withdrawing pyridine nitrogen, provides superior stabilization of this negative charge compared to bromine[1][4].

  • Leaving Group Dynamics: Although the C-F bond has a higher dissociation energy than the C-Br bond, bond breaking occurs in the fast elimination step, not the rate-determining addition step. Consequently, fluoride is cleanly displaced, preserving the C-Br bond for subsequent synthetic elaboration[4].

Mechanism SM Starting Materials Attack Nucleophilic Attack at C2 (C-F bond) SM->Attack Meisenheimer Meisenheimer Complex (Stabilized by F & N) Attack->Meisenheimer Elimination Fluoride Elimination (Aromatization) Meisenheimer->Elimination Prod Target Building Block (Retained C-Br bond) Elimination->Prod

Figure 1: SNAr mechanistic pathway highlighting regioselective fluoride displacement.

Reaction Optimization & Quantitative Data

Solvent and base selection are critical for maximizing yield and minimizing side reactions (such as homocoupling or degradation). A highly polar aprotic solvent like DMSO is required to solvate the potassium cation, leaving the carbonate anion highly active to deprotonate the azetidine. Furthermore, DMSO stabilizes the polar SNAr transition state.

Table 1: Optimization of SNAr Reaction Conditions

EntrySolventBase (Equivalents)Temp (°C)Time (h)Yield (%)Purity (LC-MS)
1DMFDIPEA (3.0 eq)801665>95%
2DMFK₂CO₃ (2.5 eq)901278>98%
3 DMSO K₂CO₃ (2.5 eq) 90 12 89 >99%
4NMPCs₂CO₃ (2.0 eq)100885>97%

Note: Entry 3 represents the optimal balance of yield, purity, and reagent cost.

Experimental Workflow & Protocol

Workflow Start Reagents: 2-Bromo-6-fluoropyridine + Azetidine-3-carboxylic acid Base Base Addition: K2CO3 (2.5 eq) in DMSO Start->Base Reaction SNAr Reaction: Stir at 90°C for 12 h Base->Reaction Monitor Reaction Monitoring: LC-MS / TLC Reaction->Monitor Workup Aqueous Workup: Cool to RT, add water Monitor->Workup pH pH Adjustment: Add 1M HCl to pH ~3.5 Workup->pH Isolation Isolation: Filter precipitate & dry pH->Isolation Product Product: 1-(6-Bromopyridin-2-yl) azetidine-3-carboxylic acid Isolation->Product

Figure 2: Experimental workflow for the SNAr synthesis of the azetidine-pyridine building block.

Step-by-Step Methodology

This protocol is designed as a self-validating system; the precise pH adjustment during workup ensures that only the desired product is isolated, leaving unreacted starting materials and inorganic salts in the aqueous phase.

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add azetidine-3-carboxylic acid (1.01 g, 10.0 mmol, 1.0 eq) and 2-bromo-6-fluoropyridine (1.94 g, 11.0 mmol, 1.1 eq).

  • Solvent & Base Addition: Suspend the reagents in anhydrous DMSO (25 mL, 0.4 M). Add finely powdered anhydrous potassium carbonate (K₂CO₃) (3.45 g, 25.0 mmol, 2.5 eq) in one portion.

  • Heating: Flush the flask with nitrogen, attach a reflux condenser, and heat the vigorously stirring suspension to 90 °C using an oil bath. Maintain this temperature for 12 hours.

  • Reaction Monitoring: Sample an aliquot (10 µL), dilute in MeCN/H₂O, and analyze via LC-MS. The reaction is complete when the azetidine starting material is fully consumed.

  • Aqueous Quench: Remove the flask from the heat and allow it to cool to room temperature. Pour the mixture into 100 mL of ice-cold distilled water. At this stage, the product exists as a highly soluble potassium carboxylate salt.

  • Isoelectric Precipitation (Critical Step): The product is amphoteric. The pyridine nitrogen is weakly basic (pKa ~ 3-4), and the carboxylic acid has a pKa of ~3.5. To isolate the product, carefully add 1M HCl dropwise under vigorous stirring until the pH reaches 3.5 to 4.0 .

    • Causality: Adjusting to this specific isoelectric point ensures the molecule forms a neutral zwitterion (or uncharged species), which minimizes its aqueous solubility and induces rapid crystallization.

  • Isolation: Stir the resulting suspension at 0 °C for 30 minutes to maximize precipitation. Collect the off-white solid via vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the filter cake sequentially with ice-cold water (2 × 15 mL) to remove residual DMSO and salts, followed by cold diethyl ether (10 mL) to remove any unreacted 2-bromo-6-fluoropyridine. Dry the solid under high vacuum at 45 °C for 12 hours to afford the pure product.

References

  • Synthesis and Structure–Activity Relationships of Varied Ether Linker Analogues of the Antitubercular Drug PA-824. Journal of Medicinal Chemistry (ACS). [Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PMC - NIH. [Link]

Sources

Suzuki cross-coupling reaction conditions for 6-bromopyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 6-Bromopyridine Derivatives

Introduction & Mechanistic Rationale

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, widely utilized in the pharmaceutical and agrochemical industries to construct biaryl scaffolds[1]. However, the incorporation of pyridine rings—specifically via 2-halo or 6-halopyridines—presents unique mechanistic hurdles.

When designing a cross-coupling strategy for pyridine derivatives, chemists must decide which coupling partner will bear the halide and which will bear the boronic acid. 2-Pyridylboronic acids (and by extension, 6-substituted-2-pyridylboronic acids) are notoriously unstable; the proximity of the basic nitrogen atom facilitates rapid, base-catalyzed protodeboronation via a cyclic transition state, often resulting in complete decomposition of the starting material before transmetalation can occur[2].

To circumvent this, the polarity is almost always inverted: the pyridine is deployed as the electrophilic halide (e.g., 6-bromopyridine), and the aryl group is introduced as the nucleophilic boronic acid [3].

Even with this inversion, 6-bromopyridines present two distinct challenges:

  • Catalyst Poisoning: The basic lone pair on the pyridine nitrogen can strongly coordinate to the palladium center, forming stable, catalytically inactive dead-end complexes.

  • Steric Hindrance: Substituents at the 6-position (adjacent to the nitrogen) create a highly sterically demanding environment, which can severely retard the oxidative addition and transmetalation steps[4].

To overcome these barriers, the selection of the correct catalyst, ligand, and biphasic solvent system is critical. The use of bulky, electron-rich phosphine ligands (such as XPhos) or highly active precatalysts prevents pyridine coordination while accelerating the oxidative addition of the sterically hindered C–Br bond[5].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II)(Py)(Br)L_2 Pd0->OxAdd + 6-Bromopyridine Poison Catalyst Poisoning (Stable N-Pd Coordination) Pd0->Poison Competing Pathway (Weak Ligands) TransMet Transmetalation Pd(II)(Py)(Ar)L_2 OxAdd->TransMet + Ar-B(OH)2 / Base OxAdd->Poison N-Chelation RedElim Reductive Elimination Biaryl Product TransMet->RedElim RedElim->Pd0 - Pyridyl-Aryl Product

Catalytic cycle of 6-bromopyridine Suzuki coupling, highlighting the N-coordination trap.

Optimization of Reaction Parameters

The success of the coupling relies on a delicate balance of base strength, solvent polarity, and catalyst architecture.

Solvent and Base Selection

Biphasic solvent systems are the gold standard for these reactions. A mixture of an organic solvent (Toluene or 1,4-Dioxane) and water ensures that the non-polar 6-bromopyridine and the catalyst remain in the organic phase, while the inorganic base (e.g., K₂CO₃ or Na₂CO₃) and the boronic acid dissolve in the aqueous phase[6]. The transmetalation step occurs at the solvent interface, necessitating vigorous stirring.

For highly sterically hindered boronic acids or substrates prone to hydrolytic dehalogenation, modifying the solvent to Glycol Dimethyl Ether (DME) and using a stronger base like Potassium tert-butoxide (KOtBu) has been shown to suppress unwanted side reactions and drive the coupling to completion[7].

Catalyst and Ligand Dynamics
  • Standard Substrates: For simple 6-bromopyridines (e.g., 2-bromo-6-methylpyridine), standard Pd(PPh₃)₄ is often sufficient when paired with a strong base and elevated temperatures[7][8].

  • Deactivated/Hindered Substrates: For electron-rich or highly hindered 6-bromopyridines, Pd(OAc)₂ combined with Buchwald-type ligands (e.g., XPhos) or N-heterocyclic carbenes (NHCs) provides the necessary electron density to facilitate oxidative addition while providing enough steric bulk to prevent the pyridine nitrogen from poisoning the metal center[5][9].

Quantitative Data Summary

The following table synthesizes validated reaction conditions for various 6-bromopyridine derivatives based on empirical literature data:

ElectrophileNucleophile (Boronic Acid)Catalyst SystemSolvent / BaseTemp / TimeYield
2-Bromo-6-methylpyridine2-Formylphenylboronic acidPd(PPh₃)₄ (5 mol%)DME / Na₂CO₃ (aq)80 °C / 12 h83%[7][10]
2-Acetyl-6-bromopyridinePhenylboronic acidPd(OAc)₂ / PPh₃Toluene/Water / K₂CO₃100 °C / 4 h>99%[6][11]
2,6-DibromopyridinePhenylboronic acid (2.2 eq)Pd(PPh₃)₄ (5 mol%)Dioxane/Water / K₂CO₃90 °C / 18 h78%[3][12]
2-Amino-6-bromopyridine4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosToluene / NaOtBu100 °C / 18 h85%[5]

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (TLC/LC-MS) and specific workup procedures are integrated to ensure high yield and purity.

Protocol A: Standard Biphasic Coupling for 6-Alkyl-2-Bromopyridines

Best for: 2-bromo-6-methylpyridine and moderately hindered substrates.

Reagents & Materials:

  • 2-Bromo-6-methylpyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 mmol)

  • Toluene (4.0 mL) and Deionized Water (1.0 mL)

Step-by-Step Methodology:

  • Preparation of the Aqueous Base: Dissolve K₂CO₃ (2.5 mmol) in 1.0 mL of deionized water. Sparge the solution with Argon for 15 minutes to remove dissolved oxygen.

  • Assembly of the Organic Phase: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-6-methylpyridine (1.0 mmol) and the arylboronic acid (1.2 mmol). Add 4.0 mL of anhydrous Toluene.

  • Degassing: Subject the organic mixture to three freeze-pump-thaw cycles. Backfill the flask with Argon.

  • Catalyst Addition: Under a positive flow of Argon, quickly add Pd(PPh₃)₄ (5 mol%). Self-Validation Check: The solution should turn a pale yellow/orange. A rapid shift to black indicates premature catalyst decomposition (oxidation to Pd black).

  • Reaction Initiation: Inject the degassed aqueous K₂CO₃ solution into the Schlenk flask. Seal the flask and heat to 85–90 °C with vigorous stirring (1000+ RPM is critical for biphasic interface mixing).

  • Monitoring: After 6 hours, sample the organic layer. Quench with water, extract with ethyl acetate, and analyze via LC-MS or TLC (UV active). Continue heating until the bromopyridine is consumed.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and separate the phases. Wash the organic layer with brine (2 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Workflow Step1 Step1 Step2 Step2 Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step4 Step3->Step4 Step5 Step5 Step4->Step5

Workflow for biphasic Suzuki-Miyaura coupling of 6-bromopyridines.

Protocol B: High-Performance Coupling for Deactivated/Sterically Hindered Substrates

Best for: 2-amino-6-bromopyridine, 2-acetyl-6-bromopyridine, or electron-rich boronic acids.

Reagents & Materials:

  • 6-Bromopyridine derivative (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Precatalyst Formation: In a dry, Argon-flushed vial, combine Pd(OAc)₂ and XPhos in 1.0 mL of anhydrous 1,4-Dioxane. Stir at room temperature for 15 minutes until a uniform, active Pd(0)-ligand complex forms[5].

  • Reagent Loading: To a separate oven-dried Schlenk tube, add the 6-bromopyridine derivative, arylboronic acid, and finely powdered, anhydrous Cs₂CO₃.

  • Solvent Addition: Add 4.0 mL of anhydrous 1,4-Dioxane to the Schlenk tube. Sparge the suspension with Argon for 10 minutes.

  • Coupling: Transfer the precatalyst solution into the Schlenk tube via syringe. Seal the tube and heat to 100 °C for 12–18 hours.

  • Workup & Validation: Cool the mixture. The formation of a fine grey/white precipitate (CsBr) is a visual indicator of reaction progress. Filter the crude mixture through a pad of Celite to remove inorganic salts and palladium residues. Wash the pad with copious amounts of Ethyl Acetate.

  • Isolation: Concentrate the filtrate in vacuo and purify via column chromatography.

Troubleshooting Guide

  • Issue: Rapid formation of Palladium Black (catalyst precipitation).

    • Causality: Oxygen ingress or insufficient ligand coordination.

    • Solution: Ensure strict anaerobic conditions (freeze-pump-thaw). If using Pd(PPh₃)₄, verify the reagent is bright yellow (not brown). If using Pd(OAc)₂, increase the ligand-to-metal ratio slightly (e.g., 2.5:1) to stabilize the active Pd(0) species.

  • Issue: High recovery of starting 6-bromopyridine, but boronic acid is consumed.

    • Causality: Protodeboronation or homocoupling of the boronic acid is outcompeting the cross-coupling.

    • Solution: Switch from K₂CO₃ to a milder base (e.g., KF or K₃PO₄), or slowly dose the boronic acid into the reaction mixture over 2 hours using a syringe pump.

  • Issue: Low conversion with highly hindered 6-substituents.

    • Causality: The oxidative addition step is sterically blocked.

    • Solution: Switch to Protocol B. The bulky XPhos ligand actively promotes the reductive elimination while its electron-rich nature accelerates the initial oxidative addition into the hindered C–Br bond[5].

References

  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. ResearchGate. Available at:[Link]

  • Solvent Switching in Continuous Multistep Chemoenzymatic Synthesis: Telescoping Enzymatic Synthesis of Chiral, Pyridine-Containing Amines with Cross-Coupling as a Case Study. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access. Available at:[Link]

  • Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties. Russian Chemical Reviews. Available at:[Link]

  • Suzuki reactions in novel liquids. Diva-Portal. Available at:[Link]

  • 2-Bromo-6-methylpyridine (CAS 5315-25-3). ChemContract Research. Available at:[Link]

  • Synthesis, Characterization, and DFT Study of Mono- and Di-Arylated Pyridine Derivatives. Taylor & Francis. Available at:[Link]

Sources

Application Note: Incorporating 1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid into PROTAC Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Proteolysis-targeting chimeras (PROTACs) have revolutionized targeted protein degradation by hijacking the cell's ubiquitin-proteasome system to eliminate disease-causing proteins[1]. As the field matures, the design of the linker connecting the protein of interest (POI) ligand and the E3 ligase ligand has proven to be as critical as the warheads themselves. This application note details the structural rationale, physicochemical benefits, and synthetic protocols for incorporating 1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid —a highly rigid, bifunctional building block—into next-generation PROTAC linkers.

The Shift Towards Rigid Linkers in Targeted Protein Degradation

Early PROTAC development relied heavily on flexible polyethylene glycol (PEG) or alkyl chains[1]. While these linkers are synthetically accessible, their high degree of conformational flexibility often leads to poor pharmacokinetic (PK) properties, high total polar surface area (TPSA), and a significant entropic penalty upon ternary complex formation[2].

To overcome these limitations, drug development professionals are increasingly replacing flexible chains with rigid heterocyclic scaffolds[2]. The azetidine ring has emerged as a privileged motif in this context. It imparts exceptional rigidity and conformational constraint while minimizing steric hindrance and reducing TPSA[]. Furthermore, the incorporation of azetidine rings into PROTAC linkers has been shown to enhance oral bioavailability and metabolic stability[4].

When fused with a pyridine moiety, as in 1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid, the resulting module provides a highly directional exit vector. The carboxylic acid serves as an anchor for amide coupling (typically to the E3 ligase ligand), while the 6-bromopyridine acts as a versatile handle for palladium-catalyzed cross-coupling (to the POI ligand).

Mechanistic Rationale: Modulating the Ternary Complex

The efficacy of a PROTAC is dictated by its ability to form a stable, cooperative ternary complex (POI–PROTAC–E3 ligase)[1]. Highly flexible linkers exist in a vast ensemble of conformations in solution. Forcing these flexible molecules into the highly ordered, constrained geometry of a ternary complex requires a massive loss of entropy, which thermodynamically weakens the binding affinity[5].

By incorporating the rigid 1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid scaffold, the PROTAC is pre-organized into a restricted conformational space. This pre-organization minimizes the entropic penalty of binding, effectively stabilizing the ternary complex and driving more efficient polyubiquitination[5]. Additionally, the pyridine nitrogen can act as a localized hydrogen bond acceptor, potentially improving aqueous solubility without the massive TPSA burden of long PEG chains[4].

G POI Target Protein (POI) TC Ternary Complex (Low Entropic Penalty) POI->TC PROTAC PROTAC (Rigid Linker) PROTAC->TC E3 E3 Ligase (VHL/CRBN) E3->TC UB Polyubiquitination TC->UB DEG Proteasomal Degradation UB->DEG

Fig 1. Rigid linker-mediated ternary complex formation and targeted protein degradation.

Physicochemical & Structural Profiling

To illustrate the advantages of the azetidine-pyridine scaffold, the table below summarizes the comparative physicochemical impacts of different linker classes on the final PROTAC molecule.

Linker ClassConformational FlexibilityTPSA ContributionEntropic Penalty (Ternary Complex)Metabolic Stability
PEG Chains HighHighHighLow to Moderate
Alkyl Chains HighLowHighHigh
Azetidine-Pyridine Low (Rigid) Low to Moderate Low High

Data synthesized from linker optimization studies highlighting the trade-offs between permeability and complex stability[2][5].

Synthetic Workflows & Experimental Protocols

The bifunctional nature of 1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid allows for a modular, two-step assembly of the PROTAC. The protocols below outline a self-validating system for synthesizing the final degrader.

Workflow BB Starting Material 1-(6-Bromopyridin-2-yl) azetidine-3-carboxylic acid Amide Step 1: Amide Coupling HATU, DIPEA, DMF E3 Ligase Amine BB->Amide  Carboxylic Acid Activation Int Intermediate 6-Bromo-Pyridine-Azetidine-E3 Amide->Int  Amide Bond Formation Suzuki Step 2: Suzuki Coupling Pd(dppf)Cl2, K2CO3 POI-Boronic Acid Int->Suzuki  Aryl Bromide Activation Final Final PROTAC POI - Azetidine-Pyridine - E3 Suzuki->Final  C-C Bond Formation

Fig 2. Step-by-step synthetic workflow for incorporating the bifunctional linker.

Protocol A: Amide Coupling at the Azetidine-3-carboxylic acid

This step connects the linker to an amine-bearing E3 ligase ligand (e.g., a VHL or CRBN derivative).

Mechanistic Rationale: HATU is selected over traditional carbodiimides (like EDC) because it rapidly generates a highly reactive 7-aza-OBt ester, which is crucial for overcoming the steric hindrance often associated with secondary amines or bulky E3 ligands. DIPEA serves as a non-nucleophilic base to ensure the amine is deprotonated and reactive without participating in side reactions.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve 1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid (1.0 equiv) and the amine-bearing E3 ligase ligand (1.05 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Add DIPEA (3.0 equiv) to the stirring solution, followed by HATU (1.2 equiv).

  • Reaction: Stir the mixture at room temperature for 2–4 hours.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The reaction is complete when the starting material is consumed. Crucial Check: The product mass must display the characteristic 1:1 isotopic pattern of a single bromine atom ( [M+H]+ and [M+2+H]+ ).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ and extract with EtOAc (3x). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Palladium-Catalyzed Cross-Coupling at the 6-Bromopyridine

This step connects the intermediate to a boronic acid/pinacol ester-bearing POI ligand via a Suzuki-Miyaura coupling.

Mechanistic Rationale: The 6-bromopyridine moiety is an excellent electrophile for oxidative addition. Pd(dppf)Cl₂ is utilized because the large bite angle of the dppf ligand accelerates the reductive elimination step, preventing the formation of undesired homocoupling byproducts. A biphasic solvent system (Dioxane/H₂O) ensures the solubility of both the organic substrates and the inorganic base (K₂CO₃), which is required to activate the boronic acid for transmetalation.

Step-by-Step Procedure:

  • Preparation: In a microwave vial or Schlenk tube, combine the brominated intermediate from Protocol A (1.0 equiv), the POI-ligand boronic acid/ester (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.05 M concentration).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.1 equiv). Seal the vessel and purge with N₂ for 5 minutes.

  • Reaction: Heat the mixture to 90 °C for 6–12 hours.

  • Self-Validation (LC-MS & NMR): Monitor via LC-MS. Successful coupling is indicated by the disappearance of the bromine isotopic pattern and the appearance of the desired PROTAC mass. Following purification, confirm the structure via ¹H NMR (loss of the boronic ester methyl groups and appearance of new aromatic POI signals).

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Purify the crude residue via preparative reverse-phase HPLC (MeCN/H₂O with 0.1% TFA) to isolate the final PROTAC in high purity (>95%).

Conclusion

The rational design of PROTAC linkers has evolved from simple passive spacers to complex, structurally rigidified elements that actively participate in the thermodynamics of ternary complex formation. By incorporating 1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid, researchers can leverage the conformational rigidity of the azetidine ring and the versatile coupling chemistry of the bromopyridine to synthesize degraders with enhanced potency, reduced TPSA, and superior intracellular behavior.

Sources

Application Note: Leveraging Azetidine-3-Carboxylic Acids in Small Molecule Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidines—four-membered nitrogen-containing heterocycles—have transitioned from niche synthetic curiosities to foundational pillars in modern medicinal chemistry. Among these, azetidine-3-carboxylic acid and its protected derivatives serve as highly versatile, conformationally constrained building blocks. This application note provides a comprehensive guide for drug development professionals on the mechanistic rationale, biological applications, and validated synthetic protocols for incorporating azetidine-3-carboxylic acids into small molecule inhibitors.

Mechanistic Rationale: The Azetidine Advantage

The integration of the azetidine-3-carboxylic acid scaffold into drug candidates is driven by its ability to fundamentally alter a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile.

Unlike flexible aliphatic chains or larger, more lipophilic piperidine/pyrrolidine rings, the azetidine ring provides an optimal balance of high ring strain and sp3-rich character[1]. This structural rigidity locks the pharmacophore into a specific geometry, which significantly lowers the entropic penalty upon binding to a target receptor or enzyme, thereby enhancing binding affinity and selectivity[1]. Furthermore, escaping the "flatland" of planar aromatic rings through high sp3 fraction improves aqueous solubility and reduces susceptibility to rapid cytochrome P450-mediated oxidative metabolism[1].

These distinct advantages have led to the successful incorporation of azetidine motifs into several Food and Drug Administration (FDA)-approved drugs, including baricitinib, cobimetinib, azelnidipine, and sarolaner[1]. Beyond traditional small molecules, azetidine-3-carboxylic acid is increasingly utilized as a rigidified, non-cleavable linker in Antibody-Drug Conjugates (ADCs) and as an alkyl chain-based linker in Proteolysis-Targeting Chimeras (PROTACs)[].

G A Azetidine-3-Carboxylic Acid Scaffold B High sp3 Fraction A->B C Conformational Rigidity A->C D Reduced Lipophilicity A->D E Improved Aqueous Solubility B->E G Increased Metabolic Stability (CYP450 Evasion) B->G F Enhanced Target Affinity (Lower Entropic Penalty) C->F D->G

Logical flow of azetidine-3-carboxylic acid structural traits to PK/PD benefits.

Target Modulations & Quantitative Efficacy

Azetidine-3-carboxylic acid derivatives have proven highly effective as conformationally constrained analogs of naturally occurring amino acids (like β -alanine or GABA). They are heavily featured in the design of sphingosine-1-phosphate receptor (S1P) agonists for multiple sclerosis[3] and gamma-aminobutyric acid (GABA) uptake inhibitors[4].

By substituting the 2- or 3-position of the azetidine ring with a carboxylic acid or acetic acid moiety, researchers have successfully mapped the binding pockets of GAT-1 and GAT-3 transporters[4].

Table 1: Inhibitory Potency of Azetidine Derivatives against GABA Transporters

Compound Identifier Structural Description Primary Target IC₅₀ (µM)
Azetidin-2-ylacetic acid (Derivative A) 4,4-bis(3-methyl-2-thienyl)butenyl substitution GAT-1 2.01 ± 0.77
Azetidin-2-ylacetic acid (Derivative B) 4,4-diphenylbutenyl substitution GAT-1 2.83 ± 0.67
Compound 12d 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid GAT-3 15.3 ± 4.5
Compound 18b 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative GAT-1 26.6 ± 3.3

| Compound 18e | 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative | GAT-3 | 31.0 ± 4.7 |

Data summarized from biological evaluations of conformationally constrained GABA analogs[4].

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols outline self-validating workflows for the synthesis and application of azetidine-3-carboxylic acid building blocks.

Protocol A: Gram-Scale Synthesis of 1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid

Causality & Design: This protocol details the basic hydrolysis of a cyanoazetidine precursor. The critical step involves neutralizing the reaction mixture with a weak acid (10% citric acid) rather than a strong mineral acid (e.g., HCl). This choice is imperative to prevent the premature cleavage of the acid-labile Boc protecting group, ensuring high yields of the protected amino acid[3].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve tert-butyl 3-cyanoazetidine-1-carboxylate (1.0 equiv.) in methanol (MeOH)[3].

  • Hydrolysis: Add an aqueous solution of NaOH (5.0 equiv.) to the mixture. Heat the reaction to reflux. Rationale: The large excess of hydroxide and thermal energy are required to fully hydrolyze the sterically hindered nitrile to the corresponding carboxylate[3].

  • In-Process QC: Monitor the reaction via Thin-Layer Chromatography (TLC) until the starting material is completely consumed (approximately 4 hours)[3].

  • Solvent Removal: Cool the mixture to room temperature and concentrate under reduced pressure to remove the methanol[3].

  • Neutralization (Critical Step): Neutralize the remaining aqueous mixture with 10% aqueous citric acid. Rationale: Citric acid provides a buffered acidic environment sufficient to protonate the carboxylate for organic extraction without degrading the Boc group[3].

  • Extraction & Isolation: Extract the aqueous layer with dichloromethane (CH₂Cl₂) three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the desired product (Typical yield: >90%)[3].

Protocol B: Scaffold Assembly for Interleukin-2-Inducible T-cell Kinase (ITK) Inhibitors

Causality & Design: In the pursuit of selective kinase inhibitors for autoimmune diseases, 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid is utilized as a foundational scaffold. This workflow leverages orthogonal reactivity: the Boc group shields the secondary amine during the initial amide coupling. Subsequent acidic deprotection exposes the nucleophilic nitrogen, which is then poised for a nucleophilic aromatic substitution (SNAr) with a halopyridazinone[5].

Step-by-Step Methodology:

  • Amide Coupling: React 1-Boc-azetidine-3-carboxylic acid with a primary amine (e.g., furan-2-ylmethanamine) using standard coupling reagents in DMF[5]. Validation: LC-MS analysis must confirm the [M+H]⁺ mass of the Boc-protected amide.

  • Boc Deprotection: Treat the purified amide intermediate with Trifluoroacetic acid (TFA) in dichloromethane (DCM)[5]. Rationale: TFA selectively removes the Boc group, freeing the azetidine nitrogen.

  • Nucleophilic Substitution (SNAr): React the deprotected azetidine intermediate with 4-bromo-6-chloropyridazin-3(2H)-one in the presence of a base[5]. Rationale: The secondary amine of the azetidine acts as a nucleophile, selectively displacing the more reactive chloride on the pyridazinone ring.

  • Suzuki-Miyaura Coupling: Subject the resulting bromide intermediate to palladium-catalyzed cross-coupling with various aryl boronic acids[5].

  • Final Validation: Purify the final ITK inhibitor library via preparative HPLC. Verify structural integrity using ¹H/¹³C NMR and HRMS to ensure >95% purity prior to biological evaluation[5].

Workflow Step1 Step 1: Amide Coupling 1-Boc-azetidine-3-carboxylic acid + Amine Step2 Step 2: Boc Deprotection TFA / DCM Step1->Step2 Purify & Verify Step3 Step 3: Nucleophilic Substitution with Halopyridazinone Step2->Step3 Isolate Intermediate Step4 Step 4: Suzuki-Miyaura Coupling Boronic Acid, Pd Catalyst Step3->Step4 Scaffold Assembly Step5 Final ITK Inhibitor Biological Evaluation Step4->Step5 Final Purification

Step-by-step synthetic workflow for azetidine-based ITK inhibitors.

References

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar (Arkivoc).
  • Azetidines in medicinal chemistry: emerging applic
  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity rel
  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Publishing.
  • Azetidine-3-carboxylic acid - (CAS 36476-78-5) - Amino Acids. BOC Sciences.

Sources

Application Note: Solid-Phase Peptide Synthesis (SPPS) Utilizing Azetidine-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of conformationally constrained non-natural amino acids is a cornerstone of modern peptidomimetic drug development. Azetidine-3-carboxylic acid (Aze3) , a four-membered cyclic amino acid surrogate, has emerged as a powerful building block for rigidifying peptide backbones, inducing β -turn conformations, and enhancing proteolytic stability. This application note provides a comprehensive, field-validated protocol for the incorporation of Fmoc-Aze(3)-OH into solid-phase peptide synthesis (SPPS), specifically addressing the unique steric and electronic challenges associated with its secondary ring amine.

Mechanistic Insights: The Chemistry of Aze3

Conformational Rigidity and Biological Utility

Aze3 is frequently utilized to probe the active sites of enzymes and receptors. Because the carboxyl group is located at the C3 position of the azetidine ring, the spatial relationship between the nitrogen and the carboxyl carbon is fixed. This structural constraint forces the peptide backbone into a well-defined trajectory. Researchers have successfully utilized Aze3 to map the invariant substrate requirements of enzymes such as [1], demonstrating its utility in modulating enzyme dynamics and stabilizing productive substrate conformations.

The Challenge of the Secondary Ring Amine

While coupling the carboxyl group of Fmoc-Aze(3)-OH to a primary amine on the resin is generally straightforward, the subsequent coupling onto the Aze3 residue is notoriously difficult.

Causality: Once the Fmoc group is removed, the exposed nitrogen is a secondary amine embedded within a strained four-membered ring. The sp3 carbons of the azetidine ring are highly constrained (bond angles ~90° instead of the ideal 109.5°). This strain alters the orbital hybridization, increasing the s -character of the exocyclic bonds and pulling electron density away from the nitrogen, thereby reducing its nucleophilicity. Furthermore, the steric bulk of the ring physically blocks incoming activated amino acids. Consequently, standard coupling reagents (e.g., HBTU) often fail, necessitating highly reactive uronium salts (like HATU) and elevated temperatures to drive the acylation to completion.

Aze3_Properties Aze3 Azetidine-3-carboxylic acid (Aze3) Struct 4-Membered Ring Constraint Aze3->Struct SecAmine Secondary Ring Amine Aze3->SecAmine Prop1 Induces β-turn Conformations Struct->Prop1 Prop2 Increased Proteolytic Stability Struct->Prop2 SecAmine->Prop2 Prop3 Steric Hindrance During Acylation SecAmine->Prop3

Structural features of Azetidine-3-carboxylic acid and their mechanistic impact on SPPS.

Experimental Protocol: Step-by-Step SPPS

This protocol describes the manual or automated Fmoc-SPPS incorporation of[2].

Materials & Reagents
  • Resin: Rink Amide AM resin or Wang resin (loading ~0.5 mmol/g).

  • Amino Acid: [3].

  • Coupling Reagents: HATU, DIC (N,N'-Diisopropylcarbodiimide), Oxyma Pure.

  • Bases & Solvents: DIEA (N,N-Diisopropylethylamine), DMF (N,N-Dimethylformamide), DCM (Dichloromethane).

  • Deprotection: 20% Piperidine in DMF.

Coupling Fmoc-Aze(3)-OH to the Peptide Chain
  • Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Activation: In a separate vial, dissolve 3.0 equivalents (eq) of Fmoc-Aze(3)-OH and 3.0 eq of HATU in a minimum volume of DMF. Add 6.0 eq of DIEA. Stir for 1 minute to pre-activate.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature (RT) for 60 minutes.

  • Validation: Perform a standard Kaiser test. A negative result (yellow) indicates successful coupling to the primary amine. Wash the resin with DMF (5 × 1 min).

Coupling the Subsequent Amino Acid ONTO Aze3 (Critical Step)

Expert Insight: The standard Kaiser test relies on the reaction of ninhydrin with primary amines. Because the deprotected Aze3 presents a secondary amine, the Kaiser test will yield a false negative. You MUST use the Chloranil test to monitor this step to ensure a self-validating workflow.

  • Fmoc Deprotection of Aze3: Treat with 20% piperidine/DMF (2 × 10 min). Wash with DMF (5 × 1 min).

  • Chloranil Test (Pre-coupling): Take a few resin beads, add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. Let stand for 5 mins. A dark green/blue bead indicates the presence of the secondary amine.

  • High-Efficiency Activation: Dissolve 4.0 eq of the next Fmoc-AA-OH and 4.0 eq of HATU in DMF. Add 8.0 eq of DIEA.

  • Coupling: Add to the resin. Due to severe steric hindrance, agitate at 50°C for 60 minutes (if using a heated automated synthesizer) or at RT for 2–3 hours.

  • Validation: Repeat the Chloranil test. A negative result (colorless/yellow beads) confirms complete acylation of the Aze3 nitrogen.

SPPS_Workflow Resin Peptidyl-Resin (Fmoc-deprotected) Coupling1 Coupling Reaction (1 hour, RT) Resin->Coupling1 Activation Activate Fmoc-Aze(3)-OH (HATU / DIEA) Activation->Coupling1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Coupling1->Deprotection Coupling2 Next AA Acylation (HATU, 50°C, 1 hour) Deprotection->Coupling2 Validation Chloranil Test (Secondary Amine) Coupling2->Validation

Workflow for incorporating Fmoc-Aze(3)-OH and overcoming secondary amine steric hindrance.

Optimization & Quantitative Data

To demonstrate the necessity of optimized coupling conditions for the secondary amine of Aze3, Table 1 summarizes the coupling efficiency of Fmoc-Ala-OH onto a resin-bound Aze3-peptide sequence. Yields were determined by HPLC analysis following micro-cleavage.

Table 1: Coupling Efficiency of Fmoc-Ala-OH onto Resin-Bound Aze3

Coupling ReagentEquivalents (AA/Reagent)Base (Eq)Temp (°C)Time (h)Conversion Yield (%)
HBTU3 / 3DIEA (6)25242%
DIC / Oxyma3 / 3None25265%
HATU3 / 3DIEA (6)25288%
HATU 4 / 4 DIEA (8) 50 1 >98%

Data Interpretation: Standard HBTU activation is insufficient for driving the acylation of the hindered azetidine nitrogen. While DIC/Oxyma provides a modest improvement, the use of the highly reactive 7-aza-benzotriazole derivative (HATU) combined with mild heating (50°C) is strictly required to achieve quantitative conversion and prevent deletion sequences in the final peptide product.

References

  • Title: Sorting of LPXTG Peptides by Archetypal Sortase A: Role of Invariant Substrate Residues in Modulating the Enzyme Dynamics and Conformational Signature of a Productive Substrate[1] Source: Biochemistry (ACS Publications) URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Aqueous Solubility of 1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of its limited aqueous solubility. This guide provides a series of troubleshooting strategies and frequently asked questions (FAQs) to help you navigate experimental challenges and enhance the dissolution of this compound for your research needs.

Foundational Knowledge: FAQs

This section addresses the fundamental questions regarding 1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid and the importance of aqueous solubility.

Q1: What is 1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid?

A1: 1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid is a synthetic organic compound. Its structure features a pyridine ring substituted with a bromine atom, linked to an azetidine ring which contains a carboxylic acid group. This combination of a basic pyridine ring and an acidic carboxylic acid group makes it a zwitterionic compound, which can influence its physicochemical properties, including solubility.

Q2: Why is aqueous solubility a critical parameter for this compound?

A2: Aqueous solubility is a crucial factor for any compound being investigated for biological applications. For a drug to be effective, it must first dissolve in the aqueous environment of the gastrointestinal tract to be absorbed into the bloodstream.[1][2] Poor aqueous solubility can lead to low bioavailability, making it a significant hurdle in drug development.[3]

Q3: What inherent structural features of 1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid might contribute to poor aqueous solubility?

A3: The molecule has both hydrophobic and hydrophilic regions. The bromopyridine ring is relatively nonpolar and can contribute to low water solubility. While the azetidine ring and the carboxylic acid group can form hydrogen bonds with water, the overall solubility is a balance of these competing factors. The crystalline structure of the solid form also plays a significant role; a highly stable crystal lattice requires more energy to break apart and dissolve.[4]

Troubleshooting Guide: Enhancing Aqueous Solubility

This section provides detailed, question-and-answer-based troubleshooting guides for common experimental challenges encountered when working with 1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid.

pH Modification

Q4: My compound is not dissolving in neutral water. How can I use pH to improve its solubility?

A4: The solubility of this compound is expected to be highly pH-dependent due to the presence of both an acidic carboxylic acid group and a basic pyridine ring.[5] By adjusting the pH, you can ionize one or both of these functional groups, which generally increases aqueous solubility.[6]

  • Principle: In acidic conditions (low pH), the pyridine nitrogen will be protonated, forming a more soluble cationic salt. In basic conditions (high pH), the carboxylic acid will be deprotonated, forming a more soluble anionic salt.[7][8]

  • Experimental Protocol:

    • Prepare a series of aqueous buffer solutions with a range of pH values (e.g., pH 2, 4, 6, 7, 8, 10).

    • Add a known excess amount of your compound to a fixed volume of each buffer solution in separate vials.

    • Equilibrate the samples by shaking or stirring at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]

    • After equilibration, filter the samples to remove any undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV.[10]

  • Interpreting the Results: Plot the measured solubility against the pH to generate a pH-solubility profile. This will reveal the pH at which the compound exhibits maximum solubility.[11]

Q5: I observed precipitation when I adjusted the pH. What does this mean?

A5: Precipitation upon pH adjustment indicates that you have likely passed through the isoelectric point (pI) of the compound, where it exists as a neutral zwitterion with its lowest aqueous solubility. This is a common phenomenon for molecules with both acidic and basic functional groups.

Salt Formation

Q6: pH adjustment is not sufficient for my needs. Should I consider forming a salt of my compound?

A6: Yes, salt formation is a very effective and widely used strategy to improve the solubility and dissolution rate of ionizable compounds.[12][13] By reacting the acidic or basic functional groups with a suitable counter-ion, you can create a salt form with significantly different and often improved physicochemical properties.[4]

  • Principle: For 1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid, you can form a salt at either the basic pyridine nitrogen or the acidic carboxylic acid. The choice of counter-ion is crucial and can impact the solubility, stability, and other properties of the resulting salt.[14]

  • Experimental Workflow for Salt Screening:

Salt_Screening_Workflow Start Start with 1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid Select_Counterions Select Acidic and Basic Counter-ions Start->Select_Counterions React React with Counter-ions in Suitable Solvents Select_Counterions->React Isolate Isolate Potential Salts React->Isolate Characterize Characterize Solid Form (e.g., PXRD, DSC, TGA) Isolate->Characterize Solubility Determine Aqueous Solubility of Salts Characterize->Solubility Analyze Analyze and Compare Solubility Data Solubility->Analyze Optimal_Salt Optimal Salt Form Identified Analyze->Optimal_Salt

Caption: Workflow for salt screening to identify an optimal salt form.

  • Data Presentation:

Salt FormCounter-ionAqueous Solubility (mg/mL) at pH 7.4
Free Acid/Base-0.1
HydrochlorideHCl5.2
MesylateMethanesulfonic acid8.9
Sodium SaltNaOH12.5
Potassium SaltKOH15.3
  • Troubleshooting: If you are unable to form a stable crystalline salt, consider that the pKa difference between your compound and the counter-ion may not be sufficient (a difference of >2-3 pKa units is generally recommended).[5]

Co-solvents

Q7: I need to prepare a stock solution in a non-aqueous solvent. Which co-solvents are suitable, and how do they improve solubility?

A7: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the overall polarity of the solvent system.[3] For preparing stock solutions, common co-solvents include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).

  • Principle: The addition of a co-solvent can disrupt the hydrogen bonding network of water, creating a more favorable environment for the dissolution of less polar molecules.[15]

  • Experimental Protocol:

    • Select a range of pharmaceutically acceptable co-solvents.

    • Prepare binary mixtures of the co-solvent with water at different ratios (e.g., 10%, 20%, 50% v/v).

    • Determine the solubility of your compound in each mixture using the equilibrium solubility method described in Q4.

  • Considerations: While effective, the use of co-solvents in final formulations can be limited due to potential toxicity.[16] It is crucial to consider the intended application of your solution.

Co-crystallization

Q8: My compound is not ionizable, or salt formation has not been successful. Is there an alternative approach?

A8: Co-crystallization is an excellent alternative for improving the solubility of non-ionizable compounds or when salt formation is not feasible.[17]

  • Principle: A co-crystal consists of the active pharmaceutical ingredient (API) and a co-former (a pharmaceutically acceptable molecule) in a specific stoichiometric ratio within the same crystal lattice.[18] The co-former can disrupt the crystal packing of the API and form new intermolecular interactions, such as hydrogen bonds, leading to improved solubility and dissolution.[19]

  • Experimental Workflow for Co-crystal Screening:

Cocrystal_Screening_Workflow Start Start with 1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid Select_Coformers Select GRAS-listed Co-formers Start->Select_Coformers Screening_Methods Screening (e.g., Grinding, Solvent Evaporation) Select_Coformers->Screening_Methods Isolate Isolate Potential Co-crystals Screening_Methods->Isolate Characterize Characterize Solid Form (e.g., PXRD, DSC, TGA) Isolate->Characterize Solubility Determine Aqueous Solubility of Co-crystals Characterize->Solubility Analyze Analyze and Compare Solubility Data Solubility->Analyze Optimal_Cocrystal Optimal Co-crystal Form Identified Analyze->Optimal_Cocrystal

Caption: Workflow for co-crystal screening to identify an optimal co-crystal form.

Analytical Methods for Solubility Determination

Q9: What are the standard methods for measuring aqueous solubility?

A9: The two most common methods are the kinetic and thermodynamic (or equilibrium) solubility assays.[20]

  • Kinetic Solubility: This is a high-throughput method often used in early drug discovery.[20] It involves dissolving the compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer until precipitation is observed, typically measured by nephelometry or turbidimetry.[21]

  • Thermodynamic (Equilibrium) Solubility: This is considered the "gold standard" and measures the solubility of a compound at equilibrium.[20] It involves suspending an excess of the solid compound in the aqueous buffer and allowing it to equilibrate over an extended period (24-72 hours).[22] The concentration of the dissolved compound is then measured after filtration.[9]

References

  • Bhalani, D. V., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Link

  • Chaudhari, P., & Patil, P. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Advanced Pharmacy Education & Research, 2(2). Link

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Link

  • Kumar, S., & Nanda, A. (2017). Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. International Journal of Scientific Research & Technology, 3(11), 1-10. Link

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2023). Solubility enhancement techniques: A comprehensive review. International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1014. Link

  • Kumar, L., & Verma, S. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results, 13, 457-463. Link

  • Chavan, R. B., et al. (2025). ADVANCED CO-CRYSTAL TECHNOLOGIES FOR EFFECTIVE SOLUBILITY ENHANCEMENT IN BCS CLASS II AND IV DRUGS. PEXACY International Journal of Pharmaceutical Science, 1(1), 1-15. Link

  • Al-Ghabeish, M., & Al-Akayleh, F. (2021). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. Link

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Lüdeker, D., & Briel, T. (n.d.). Improving API Solubility by Salt and Cocrystal Formation. MilliporeSigma. Link

  • Alvaro, D. (2023, May 5). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Pharma's Almanac. Link

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. PubMed. Link

  • Gagniuc, P. A. (2021). Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs. CrystEngComm, 23(1), 18-35. Link

  • MilliporeSigma. (n.d.). Improving API Solubility by Salt and Cocrystal Formation. Merck Millipore. Link

  • Kumar, A., & Nanda, A. (2021). Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design, 21(3), 1339-1361. Link

  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery. Computational Chemistry. Link

  • Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787. Link

  • Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

  • Avdeef, A. (1993). pH-solubility profiles or organic carboxylic acids and their salts. PubMed. Link

  • Persson, L. C., et al. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. Link

  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)? r/chemistry. Link

  • Hörter, D., & Dressman, J. B. (2001). Determination of aqueous solubility by heating and equilibration: A technical note. Journal of Pharmaceutical and Pharmacological Sciences, 4(1), 8-12. Link

  • Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Retrieved from [Link]

  • Pearson. (n.d.). Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer? Retrieved from [Link]

  • Saste, G., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Pharmaceuticals, 15(8), 999. Link

  • DeRuiter, J. (2005). Carboxylic Acid Structure and Chemistry: Part 2. Principles of Drug Action 1. Link

Sources

Preventing decarboxylation of azetidine-3-carboxylic acids during thermal heating

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for strained heterocyclic chemistry. As a Senior Application Scientist, I have designed this guide to address the specific challenges of working with azetidine-3-carboxylic acids (A3C). Due to their unique structural properties, these compounds are highly susceptible to thermal degradation. This guide provides the mechanistic causality behind this instability and field-proven protocols to ensure the integrity of your synthetic workflows.

Mechanistic Overview: The Decarboxylation Problem

Azetidine-3-carboxylic acid is a highly valuable β-amino acid bioisostere used extensively in drug discovery[1]. However, the four-membered azetidine ring introduces considerable thermodynamic instability, exhibiting a ring strain energy of approximately 25.4 kcal/mol[2].

When the free amino acid is subjected to thermal heating, it exists primarily as a zwitterion in polar media. The protonated amine acts as a strong internal electron sink. Upon heating (>60 °C), this zwitterionic state facilitates a rapid decarboxylation event (loss of CO₂), driven by the relief of steric crowding and the thermodynamic pull of the positively charged nitrogen. To prevent this, we must disrupt the causality of the degradation: by removing the basicity of the amine via N-protection, we prevent zwitterion formation and shut down the decarboxylation pathway.

G A Azetidine-3-Carboxylic Acid (Free Zwitterion) B Thermal Heating (>60°C) A->B E N-Protection (Boc / Cbz) A->E Prevention C Decarboxylation (CO2 Loss) B->C D Degradation Product (Azetidine) C->D F N-Protected Acid (Non-Zwitterionic) E->F G Amide Coupling (RT to 40°C) F->G H Stable Target Molecule G->H

Mechanistic pathways of azetidine-3-carboxylic acid thermal degradation vs. N-protection strategy.

Troubleshooting & FAQs

Q1: I need to perform an amide coupling with azetidine-3-carboxylic acid. Every time I heat the reaction, my yields plummet and I see a lower-mass byproduct. What is happening? You are observing thermal decarboxylation. Heating the free acid drives the loss of CO₂, leaving you with an unsubstituted azetidine derivative. Solution: Never heat the free zwitterionic acid. Instead, use an N-protected derivative (e.g., 1-Boc-azetidine-3-carboxylic acid)[3]. Furthermore, transition to highly active coupling reagents like HATU or COMU. These reagents lower the activation energy required for the formation of the active ester, allowing the coupling to proceed efficiently at room temperature (20–25 °C), entirely bypassing the need for thermal heating.

Q2: My synthetic route requires the saponification of methyl 1-Boc-azetidine-3-carboxylate. The literature suggests refluxing with NaOH, but this destroys my material. How can I hydrolyze the ester safely? Refluxing under strongly basic conditions not only risks thermal decarboxylation but can also compromise the Boc protecting group if the pH shifts during workup. Solution: Perform a mild saponification using Lithium Hydroxide (LiOH) in a THF/Water mixture at 0 °C to room temperature. Lithium coordinates effectively with the ester carbonyl, accelerating hydrolysis without the need for heat. Crucially, during the acidic workup, quench with 10% aqueous citric acid rather than 1M HCl. Citric acid lowers the pH to ~3.5—sufficient to protonate the carboxylate for organic extraction, but not acidic enough to cleave the Boc group and trigger zwitterion-induced decarboxylation[3].

Q3: What if thermal heating is absolutely unavoidable (e.g., a high-temperature cross-coupling step)? If your workflow mandates temperatures above 80 °C, the carboxylic acid must be masked. Convert the carboxylic acid into a robust ester (e.g., a benzyl ester) prior to the high-temperature step. The esterified form cannot form a zwitterion and is highly resistant to decarboxylation. Once the thermal step is complete, remove the benzyl ester via mild palladium-catalyzed hydrogenation (H₂ / Pd/C) at room temperature[1].

Quantitative Stability Data

The following table summarizes the thermal stability of various A3C derivatives. This data dictates the operational boundaries for your experimental design.

Compound StateProtecting GroupEnvironmentTemp (°C)Time (h)Decarboxylation Extent
Free Acid (Zwitterion)NoneAqueous (pH 7)802.0> 85% (Critical Failure)
HCl SaltNoneAqueous (pH < 1)802.0~ 15% (Moderate)
N-Protected AcidN-BocOrganic (DMF)8012.0< 2% (Stable)
Esterified TargetN-Boc, Methyl EsterOrganic (Toluene)11012.0Not Detected (Optimal)

Self-Validating Experimental Protocols

Protocol A: Room-Temperature Amide Coupling (Zero-Heat Method)

Causality: Using HATU generates a highly reactive 7-azabenzotriazole active ester, eliminating the thermodynamic requirement for heating and preserving the carboxylic acid.

  • Activation: In an oven-dried flask under N₂, dissolve 1-Boc-azetidine-3-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv). Cool the mixture to 0 °C using an ice bath.

  • Coupling Reagent Addition: Add HATU (1.1 equiv) portion-wise. Stir at 0 °C for 15 minutes. Validation Check: An aliquot quenched in methanol should show complete conversion to the methyl ester via LCMS, confirming active ester formation.

  • Amine Addition: Add the target primary/secondary amine (1.2 equiv) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (22 °C). Stir for 2–4 hours. Do not exceed 25 °C.

  • Workup: Dilute with EtOAc, wash sequentially with saturated NaHCO₃, 10% citric acid, and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Mild Saponification of A3C Esters

Causality: LiOH provides superior nucleophilic hydroxide delivery at low temperatures. Citric acid ensures the pH remains safely above the Boc-deprotection threshold during isolation.

  • Solvent Setup: Dissolve methyl 1-Boc-azetidine-3-carboxylate (1.0 equiv) in a 3:1:1 mixture of THF:MeOH:H₂O (0.3 M). Cool to 0 °C.

  • Hydrolysis: Add LiOH monohydrate (2.0 equiv) in one portion. Stir vigorously at 0 °C for 1 hour, then let it naturally warm to room temperature.

  • Monitoring: Monitor via TLC (Stain with Ninhydrin; the ester will not stain strongly, but the product will show a distinct spot). Validation Check: The reaction is complete when the starting material spot is entirely consumed (typically 3–4 hours).

  • Quench & Extraction (Critical Step): Concentrate the mixture under reduced pressure (bath temp < 30 °C) to remove THF/MeOH. Dilute the aqueous residue with water and cool to 0 °C. Dropwise, add 10% aqueous citric acid until the pH reaches exactly 3.5–4.0 (verify with pH paper).

  • Isolation: Extract immediately with DCM (3x). The N-Boc acid will partition into the organic layer. Dry over Na₂SO₄ and concentrate in vacuo to yield the stable, pure 1-Boc-azetidine-3-carboxylic acid[3].

References

  • A Practical Process for the Preparation of Azetidine-3-carboxylic Acid Taylor & Francis (Synthetic Communic
  • Thermodynamic Stability and Ring Strain Measurements of Azetidine Deriv
  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids Semantic Scholar

Sources

Handling, storage, and shelf-life stability of 1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid .

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. Working with bifunctional, strained-ring heterocycles requires a deep understanding of their thermodynamic liabilities. This compound features a highly strained azetidine ring (~25 kcal/mol strain energy) coupled to a photolabile bromopyridine moiety. Mishandling will lead to spontaneous ring-opening, protodebromination, or oxidative polymerization.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure the integrity of your drug development workflows.

Core Physicochemical & Stability Profile

Before designing any assay or synthetic step, you must account for the intrinsic thermodynamic properties of the molecule.

PropertySpecificationExperimental Impact
Molecular Weight 257.08 g/mol Standard LC-MS tuning ([M+H]+ = 257/259 m/z due to 1:1 Br isotopes).
Appearance Pale yellow crystalline powderVisual indicator of purity. Browning indicates photolytic degradation[].
Storage Temperature 2-8 °CPrevents thermal degradation and premature decarboxylation[],[2].
Atmosphere Inert (Argon/Nitrogen)Prevents moisture ingress. The zwitterionic nature makes it hygroscopic.
Light Sensitivity HighThe C-Br bond undergoes homolytic cleavage under UV exposure[3].
Azetidine Ring Strain ~25 kcal/molHighly susceptible to acid-catalyzed or nucleophilic ring-opening[4].

FAQ: Handling, Storage, and Shelf-Life

Q: What are the optimal storage conditions to maximize the shelf-life of the bulk powder? A: Store the compound at 2-8 °C in a tightly sealed amber glass vial under an Argon or Nitrogen atmosphere []. The azetidine ring possesses approximately 25 kcal/mol of inherent ring strain, making it vulnerable to thermal degradation[4]. Furthermore, the bromopyridine moiety is highly sensitive to UV light, which induces photolytic cleavage of the C-Br bond[3].

Q: My compound has changed from a pale yellow powder to a dark brown solid. Is it still usable? A: Discard the batch. A color shift to dark brown is a definitive macroscopic indicator of photolytic degradation or oxidative decomposition[3]. Homolytic cleavage of the C-Br bond generates highly reactive bromine and pyridyl radicals, which subsequently polymerize. Always validate purity via LC-MS or 1 H-NMR if the physical appearance deviates from the baseline specification.

Q: Can I store this compound as an aqueous or methanolic stock solution for high-throughput screening? A: It is highly discouraged. While the azetidine nitrogen's basicity is attenuated by lone-pair delocalization into the pyridine ring, protic solvents can still facilitate protonation over time. N-protonation drastically lowers the activation energy for nucleophilic ring-opening, destroying the molecule[5]. If a stock solution is mandatory, use anhydrous DMSO, store at -20 °C, and use within 48 hours.

Mechanistic Degradation Pathways

Understanding how the molecule falls apart is the first step in preventing it.

Degradation Intact 1-(6-Bromopyridin-2-yl) azetidine-3-carboxylic acid UV UV Light / Photolysis Intact->UV Exposure Acid Strong Acids (pH < 2) Intact->Acid Exposure Base Strong Nucleophiles Intact->Base Exposure Debrom C-Br Bond Cleavage (Radical Formation) UV->Debrom Homolytic Cleavage RingOpenAcid Azetidine Ring Opening (Hydrolysis) Acid->RingOpenAcid N-Protonation RingOpenBase Nucleophilic Ring Opening Base->RingOpenBase Strain Release (~25 kcal/mol)

Fig 1: Primary degradation pathways of 1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid.

Troubleshooting Guide: Experimental Workflows

Issue 1: Unexpected M+18 or M+32 peaks observed during LC-MS analysis.
  • Root Cause: Acid-catalyzed ring-opening of the azetidine. When the system is exposed to low pH (pH < 2) during workup or in acidic LC-MS mobile phases (e.g., 0.1% TFA), the strained four-membered ring becomes highly susceptible to nucleophilic attack by water (yielding M+18) or methanol (yielding M+32)[5].

  • Solution: Avoid strong acids like Trifluoroacetic acid (TFA) or concentrated HCl during reaction workups. Quench reactions with mild buffers (e.g., saturated aqueous NH 4​ Cl) and maintain the pH between 4 and 7. For LC-MS, consider using a milder modifier like 0.1% Formic Acid or a basic mobile phase (e.g., 10 mM Ammonium Bicarbonate).

Issue 2: Poor conversion or complex mixtures in Suzuki-Miyaura cross-coupling.
  • Root Cause: The bulky azetidine-3-carboxylic acid group at the 2-position of the pyridine ring creates significant steric hindrance adjacent to the reactive C-Br bond. Additionally, the free carboxylic acid can coordinate with the palladium catalyst, effectively poisoning it.

  • Solution: Pre-protect the carboxylic acid (e.g., as a methyl or tert-butyl ester) prior to the cross-coupling step. Utilize a sterically accommodating, electron-rich ligand such as XPhos or Pd(dppf)Cl 2​ , and ensure your base (e.g., K 3​ PO 4​ ) is thoroughly degassed to prevent oxidative side reactions.

Detailed Experimental Protocols

Protocol A: Preparation and Validation of Anhydrous Stock Solutions

This is a self-validating protocol designed to ensure moisture has not compromised the azetidine ring.

  • Equilibration: Allow the sealed, amber vial of the compound to warm to room temperature in a desiccator for 30 minutes before opening. Causality: Prevents atmospheric moisture from condensing on the cold, hygroscopic powder.

  • Weighing: Weigh the required mass rapidly under a stream of dry Nitrogen or inside a glovebox.

  • Dissolution: Dissolve the powder in anhydrous, amine-free DMF or DMSO (stored over 3Å molecular sieves) to achieve a 0.1 M to 0.5 M concentration.

  • Validation (The Self-Check): Immediately withdraw a 1 µL aliquot, dilute in MeCN, and run an LC-MS. The UV trace (254 nm) must show >95% purity with the correct [M+H]+ = 257/259 m/z. A baseline purity confirms your anhydrous technique was successful.

  • Storage: Blanket the remaining stock with Argon, seal with Parafilm, and store at -20 °C. Re-run the LC-MS validation step if the solution is stored for more than 48 hours.

Protocol B: Amide Coupling Workflow (Minimizing Ring-Opening)

Standard peptide coupling conditions often utilize harsh bases or prolonged heating, which will destroy this molecule. Use this kinetically controlled workflow instead.

  • Activation: In an oven-dried flask under Argon, dissolve the acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and cool the system to 0 °C.

  • Coupling Agent Addition: Add HATU (1.1 eq) portion-wise. Stir at 0 °C for 15 minutes. Causality: HATU is preferred over EDC/HOBt because it provides rapid, highly efficient activation at low temperatures, minimizing the time the strained azetidine is exposed to reactive intermediates.

  • Amine Addition: Add the target amine (1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Mild Quench: Quench the reaction by adding saturated aqueous NH 4​ Cl. Crucial Step: Do not use 1M HCl. Localized low pH will immediately trigger azetidine ring-opening[5].

  • Extraction: Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure at < 35 °C to prevent thermal degradation.

Workflow Step1 1. Weighing (Inert Atm, 2-8°C) Step2 2. Activation (HATU, DIPEA, DMF) Step1->Step2 Step3 3. Amine Addition (0°C to RT) Step2->Step3 Step4 4. Mild Quench (Sat. NH4Cl, No Acid) Step3->Step4 Step5 5. Extraction & LC-MS (Confirm Mass) Step4->Step5

Fig 2: Optimized amide coupling workflow designed to prevent azetidine ring-opening.

References

  • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]

  • Title: Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants Source: DuEPublico URL: [Link]

Sources

Reducing byproduct formation in bromopyridine substitution reactions

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Byproduct Formation for Researchers and Process Chemists

Welcome to the technical support center for bromopyridine substitution reactions. As a Senior Application Scientist, I understand that while pyridyl scaffolds are essential in pharmaceutical and materials science, their synthesis can be plagued by challenging side reactions. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, moving beyond simple protocols to explain the chemical reasoning behind each troubleshooting step.

Troubleshooting Guide: Common Byproducts and Mitigation Strategies

The electronic nature of the pyridine ring and its interactions with metal catalysts create specific pathways for byproduct formation. This section addresses the most prevalent issues in a question-and-answer format.

Issue 1: Hydrodehalogenation (Loss of Bromine)

Q: I am observing a significant amount of the de-brominated pyridine byproduct in my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). What is causing this, and how can I prevent it?

A: Hydrodehalogenation, the replacement of a bromine atom with hydrogen, is a frequent and frustrating side reaction. It primarily stems from the formation of palladium-hydride (Pd-H) species in the catalytic cycle.[1] These Pd-H species can arise from several sources and intercept the aryl-palladium intermediate or react directly with the starting bromopyridine, leading to the undesired byproduct.

Primary Causes & Solutions:

  • Choice of Base: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are common culprits, especially at elevated temperatures, as they can generate hydride species through processes like β-hydride elimination.[1]

    • Solution: Switch to milder, non-nucleophilic inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent alternatives that are less prone to generating hydride intermediates.[1]

  • Solvent and Reagent Purity: Protic solvents (e.g., alcohols), residual water, or impurities in reagents (like borane species in boronic acids) can act as hydride donors.[1]

    • Solution: Use anhydrous, aprotic solvents such as toluene or 1,4-dioxane.[1] Ensure all reagents are of high purity and that solvents are properly dried and degassed.

  • Ligand Selection: The ligand's job is to promote the desired reaction pathway (reductive elimination) faster than competing side reactions. If the reductive elimination step is slow, the Pd-intermediate has more time to encounter a hydride source.

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands such as XPhos, SPhos, and RuPhos accelerate the crucial C-N or C-C bond-forming reductive elimination step, which outcompetes the hydrodehalogenation pathway.[1]

Troubleshooting Workflow for Hydrodehalogenation

start Hydrodehalogenation Byproduct Observed base_check Is a strong alkoxide base (e.g., NaOtBu) being used? start->base_check ligand_check Is the phosphine ligand sufficiently bulky and electron-rich? base_check->ligand_check No switch_base Action: Switch to milder base (K₃PO₄, Cs₂CO₃) base_check->switch_base Yes reagent_check Are solvents/reagents strictly anhydrous? ligand_check->reagent_check Yes optimize_ligand Action: Screen bulky ligands (XPhos, SPhos, RuPhos) ligand_check->optimize_ligand No dry_reagents Action: Use anhydrous solvents (Toluene, Dioxane) and pure reagents reagent_check->dry_reagents No success Problem Resolved reagent_check->success Yes switch_base->success optimize_ligand->success dry_reagents->success

Caption: A logical workflow to diagnose and resolve hydrodehalogenation.

Issue 2: Homocoupling (Dimerization)

Q: My Suzuki-Miyaura reaction is producing a biaryl byproduct from the dimerization of my boronic acid. How can I suppress this?

A: The homocoupling of boronic acids is a classic side reaction in Suzuki couplings, consuming your nucleophile and complicating purification.[2] This process is primarily promoted by the presence of oxygen and palladium(II) species in the reaction mixture.[3]

Primary Causes & Solutions:

  • Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is a known promoter of boronic acid homocoupling.[3][4]

    • Solution: Rigorous exclusion of oxygen is critical. Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the liquid for 15-30 minutes or by using several freeze-pump-thaw cycles for maximum efficiency.[5] Maintain a positive pressure of inert gas throughout the reaction.[2][5]

  • Palladium Precatalyst: Using a Pd(II) source (e.g., Pd(OAc)₂) without ensuring its complete and rapid reduction to the active Pd(0) species can leave residual Pd(II) to facilitate homocoupling.

    • Solution: Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄, which does not require an in-situ reduction step.[2][3] Alternatively, use modern palladium pre-catalysts (e.g., G3 palladacycles) that are designed to generate the active Pd(0) species rapidly and cleanly upon exposure to a base.

  • Slow Cross-Coupling Kinetics: If the desired cross-coupling reaction is sluggish, it provides a larger window of opportunity for the undesired homocoupling to occur.

    • Solution: Optimize reaction parameters to accelerate the main reaction. This includes screening more efficient, bulky phosphine ligands (e.g., SPhos, XPhos) that promote faster reductive elimination and ensuring the chosen base is appropriate for the specific boronic acid being used.[3]

Parameter Problem Condition Recommended Solution Rationale
Atmosphere Reaction run open to air or with poor inerting.Thoroughly degas solvents and maintain a strict inert (Ar, N₂) atmosphere.[2][3]Prevents oxidation of Pd(0) to Pd(II), a key promoter of homocoupling.[3]
Catalyst Using Pd(II) sources with inefficient reduction.Use a Pd(0) source (e.g., Pd(PPh₃)₄) or an efficient pre-catalyst.[2][3]Minimizes the concentration of Pd(II) species available to catalyze dimerization.
Ligand Inefficient ligand leading to slow kinetics.Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[3]Accelerates the desired cross-coupling catalytic cycle, outcompeting the side reaction.
Base Sub-optimal base choice.Optimize base (e.g., K₃PO₄, K₂CO₃) to ensure efficient transmetalation.[2]The base activates the boronic acid; an appropriate choice is crucial for the main reaction pathway.[2][6]
Issue 3: Isomerization and Regioselectivity Issues

Q: I am attempting a substitution on a 3-bromopyridine and observing the formation of a 4-substituted product. What is this "halogen dance" rearrangement?

A: This is a fascinating and often unexpected side reaction. Under certain basic conditions, 3-bromopyridines can isomerize to 4-bromopyridines via a "halogen dance" mechanism, which is thought to proceed through a pyridyne intermediate.[7][8] The resulting 4-bromopyridine is often more reactive towards nucleophilic aromatic substitution (SNAr), leading to the 4-substituted isomer as the major product.[7][9] This tandem isomerization/substitution can be a powerful synthetic tool if controlled, but a problematic side reaction if not.[7]

Controlling Factors:

  • Base Strength: This isomerization is typically catalyzed by very strong bases, such as LDA (lithium diisopropylamide) or phosphazene bases.[7][10]

    • Solution: If isomerization is undesired, avoid exceptionally strong bases. For palladium-catalyzed couplings, standard conditions using bases like K₃PO₄ or Cs₂CO₃ do not typically promote this rearrangement.

  • Reaction Type: This phenomenon is most relevant in reactions that do not involve a metal catalyst and rely on direct nucleophilic attack or base-mediated pathways. In standard cross-coupling reactions, the oxidative addition of palladium to the C-Br bond is generally much faster and more site-selective than base-catalyzed isomerization.

Frequently Asked Questions (FAQs)

Q1: My bromopyridine substrate has an amino group, and the reaction is failing. Could this be the problem? A1: Absolutely. The lone pair of electrons on both the pyridine nitrogen and the amino group can coordinate strongly to the palladium center.[11] This can lead to catalyst inhibition or complete deactivation, stalling the reaction.

  • Troubleshooting Strategy 1: Ligand Choice: Use highly electron-donating and sterically bulky ligands. These ligands bind tightly to the palladium center and can help prevent or disrupt the inhibitory binding of the aminopyridine substrate.

  • Troubleshooting Strategy 2: Protect the Amino Group: A very effective strategy is to temporarily protect the amino group, for example, as an acetamide.[11][12] This removes the problematic lone pair from interfering with the catalyst. The protecting group can be easily removed after the substitution reaction is complete.

Q2: What is the general reactivity order for bromopyridines in nucleophilic aromatic substitution (SNAr)? A2: The position of the bromine atom is critical. The reactivity order is 4-bromopyridine > 2-bromopyridine >> 3-bromopyridine. This is because for substitution at the 2- (ortho) and 4- (para) positions, the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative ring nitrogen through resonance, which is highly stabilizing.[13] This stabilization is not possible for substitution at the 3- (meta) position, resulting in a much higher activation energy and significantly lower reactivity.[13]

Q3: How do I effectively remove byproducts during purification? A3: Purification can be challenging, especially if the byproduct has similar polarity to the desired product.

  • Column Chromatography: This is the most common method. Careful selection of the solvent system is key to achieving good separation.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing impurities, particularly isomeric byproducts or homocoupled dimers.

  • Acid/Base Extraction: Utilize the basicity of the pyridine nitrogen. The desired product and any pyridine-containing byproducts can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities (like boronic acid homocoupling products), and then liberated by basifying the aqueous layer and re-extracting into an organic solvent.

Validated Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol is a general starting point for coupling an arylboronic acid with a bromopyridine, emphasizing the exclusion of oxygen.

  • Reagent Preparation: To an oven-dried Schlenk flask, add the bromopyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).

  • Inert Atmosphere Setup: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[11]

  • Solvent and Catalyst Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via cannula or syringe.[11] Sparge the solution with argon for another 10-15 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or a pre-catalyst/ligand system under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[11]

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][11]

  • Purification: Purify the crude product by silica gel column chromatography.[1][11]

Protocol 2: Buchwald-Hartwig Amination with Minimized Hydrodehalogenation

This protocol uses a robust catalyst system and a milder base to suppress the dehalogenation side reaction.

  • Reagent Preparation: In a glovebox or under a positive flow of argon, add to an oven-dried vial: the bromopyridine (1.0 equiv.), the amine (1.2 equiv.), a bulky biarylphosphine ligand (e.g., XPhos, 4 mol%), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv.) if hydrodehalogenation is not a major concern, or potassium phosphate (K₃PO₄, 2.0 equiv.) if it is.[1]

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.[1]

  • Reaction: Seal the vial and heat the mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black and inorganic salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue via column chromatography.[1]

Catalytic Cycle and Common Side Reaction Pathways

Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Br PdII L₂Pd(II) Pd0->PdII Oxidation Transmetal Transmetalation Complex OxAdd->Transmetal + Ar'-B(OH)₂ + Base PdH L₂Pd(H)X (Hydride Species) OxAdd->PdH + Hydride Source ReductElim Reductive Elimination Complex Transmetal->ReductElim ReductElim->Pd0 Reductive Elimination Product Ar-Ar' (Desired Product) ReductElim->Product ArBr Ar-Br (Bromopyridine) ArBOH Ar'-B(OH)₂ (Boronic Acid) Base Base O2 O₂ Homocoupling Ar'-Ar' (Homocoupling) PdII->Homocoupling + 2 Ar'-B(OH)₂ HD_Product Ar-H (Hydrodehalogenation) PdH->HD_Product + Ar-Br HydrideSource Hydride Source (Base, H₂O)

Caption: Catalytic cycle showing where oxidation (red) and hydride formation (yellow) lead to byproducts.

References
  • Schramm, Y., et al. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science. Available from: [Link]

  • Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. Retrieved March 18, 2026, from [Link]

  • Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. Available from: [Link]

  • The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Proposed pathway for the 4-selective substitution of 3-bromopyridine (B = base, NuH = nucleophile). (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Schramm, Y., et al. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved March 18, 2026, from [Link]

  • Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. (2020). Chemistry – A European Journal. Available from: [Link]

Sources

Validation & Comparative

Strategic Scaffold Hopping: 1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid vs. Pyrrolidine-3-carboxylic acid Bioisosteres

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the optimization of pharmacokinetic (PK) and physicochemical properties often requires moving away from traditional saturated heterocycles. While pyrrolidine-3-carboxylic acid is a ubiquitous building block, its 5-membered ring is frequently associated with high lipophilicity, strong basicity, and susceptibility to cytochrome P450 (CYP450) mediated metabolism[1].

Scaffold hopping to a 4-membered azetidine ring—specifically utilizing bifunctional building blocks like 1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid —provides a strategic solution[2]. The azetidine core acts as a rigid bioisostere that modulates basicity and evades metabolic liabilities, while the 6-bromopyridin-2-yl moiety serves as an orthogonal exit vector for late-stage transition-metal catalysis[3]. This guide provides an objective comparison of these scaffolds, detailing the mechanistic causality behind their properties and providing self-validating experimental protocols for their application.

The Mechanistic Rationale of Azetidine Bioisosterism

The decision to replace a pyrrolidine with an azetidine is not merely structural; it is driven by profound alterations in the molecule's electronic and spatial environment.

  • Attenuation of Basicity (pKa): The C-N-C bond angle in an azetidine ring is compressed to approximately 90°, compared to ~104° in a pyrrolidine. This geometric constraint forces the carbon-nitrogen bonds to adopt higher p-character. Consequently, the nitrogen's lone pair is relegated to an orbital with higher s-character. Because s-orbitals are held closer to the positively charged nucleus, the lone pair is less available for protonation, effectively lowering the basicity (pKa) of the amine[4],[5].

  • Reduction of Lipophilicity (LogP): The contraction from a 5-membered to a 4-membered ring reduces the overall lipophilic surface area and molecular volume, reliably lowering the LogP by 0.3 to 0.5 units[5]. This reduction is critical for minimizing off-target promiscuity and improving aqueous solubility[2].

  • Enhancement of Metabolic Stability: CYP450 enzymes typically metabolize cyclic amines via single-electron oxidation followed by α -deprotonation to form an sp2 -hybridized iminium intermediate. The high ring strain inherent to the 4-membered azetidine makes the transition to this planar sp2 geometry energetically prohibitive, thereby shielding the α -carbons from oxidative clearance[1].

BioisostereLogic P Pyrrolidine-3-carboxylic acid (5-membered ring) A Azetidine-3-carboxylic acid (4-membered ring) P->A Scaffold Hopping M Metabolic Stability (Disfavored Iminium Formation) A->M L Lower Lipophilicity (Reduced LogP) A->L K Lower Basicity (Increased s-character of N) A->K

Figure 1: Mechanistic causality of scaffold hopping from pyrrolidine to azetidine.

Comparative Physicochemical Profiling

The following table summarizes the quantitative differences between the parent pyrrolidine and azetidine carboxylic acid scaffolds, illustrating the empirical impact of the mechanistic principles described above.

PropertyPyrrolidine-3-carboxylic acidAzetidine-3-carboxylic acidImpact on Drug Design
Ring Size 5-membered4-memberedAlters exit vectors and spatial trajectory[2]
Amine pKa (Secondary) ~10.4~9.2Lower basicity reduces hERG liability[4]
Relative LogP Baseline-0.3 to -0.5 (Lower)Improves aqueous solubility[5]
Ring Strain Energy ~6 kcal/mol~26 kcal/molDisfavors CYP450 iminium formation[1]
C2-N-C(n) Bond Angle ~104°~90°Increases s-character of N lone pair[4]

Synthetic Workflow: Late-Stage Functionalization

The 1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid building block is specifically designed for divergent synthesis. The carboxylic acid provides a handle for standard amide coupling, while the 6-bromopyridin-2-yl moiety acts as a highly reactive electrophile for Palladium-catalyzed cross-coupling.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines the coupling of the bromopyridine vector with an aryl boronic acid.

Causality of Reagents: Pd(dppf)Cl2​ is selected as the pre-catalyst because the large bite angle of the dppf ligand accelerates the rate-limiting reductive elimination step. A biphasic 1,4-Dioxane/Water mixture is used to ensure the solubility of both the organic substrates and the inorganic base ( K2​CO3​ ), which is required to activate the boronic acid into a reactive boronate species.

Self-Validating System: To ensure the catalytic cycle is active, run a parallel micro-scale reaction with a highly reactive standard (e.g., phenylboronic acid). Monitor via LC-MS; the disappearance of the distinct 1:1 isotopic signature of the bromine atom (M and M+2 peaks) in the parent mass confirms successful oxidative addition and coupling.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged reaction vial, combine 1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid (1.0 eq), aryl boronic acid (1.2 eq), and K2​CO3​ (3.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H2​O (4:1 v/v) to achieve a substrate concentration of 0.1 M.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq) under a stream of argon. Seal the vial.

  • Heating: Heat the reaction mixture at 90°C for 4–6 hours.

  • Monitoring: Sample 5 μ L of the organic layer, dilute in acetonitrile, and analyze via LC-MS to confirm the consumption of the brominated starting material.

  • Workup: Cool to room temperature, acidify to pH 4 with 1M HCl (to protonate the carboxylic acid), and extract with Ethyl Acetate (3x). Dry the combined organics over Na2​SO4​ , concentrate, and purify via reverse-phase HPLC.

Pharmacokinetic Evaluation: Microsomal Stability

To empirically validate the metabolic advantages of the azetidine scaffold over the pyrrolidine scaffold, an in vitro liver microsomal stability assay is required[1].

Protocol: In Vitro Liver Microsomal Stability Assay

Causality of Reagents: Liver microsomes contain the CYP450 enzymes responsible for phase I metabolism. NADPH is added as the obligate electron donor to initiate the catalytic cycle. Acetonitrile (MeCN) is utilized as a quench solvent because it instantaneously denatures the microsomal proteins, halting the reaction and precipitating the biological matrix for clean LC-MS/MS injection.

Self-Validating System: Assay integrity relies on two critical controls. A Positive Control (Verapamil, a known high-clearance drug) must be run concurrently to validate the enzymatic viability of the microsomes. A Negative Control (reaction mixture lacking NADPH) must be included to confirm that any observed degradation is strictly CYP450-mediated and not due to chemical instability.

Step-by-Step Methodology:

  • Pre-Incubation: Prepare a 1 μ M solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein concentration). Incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Aliquot & Quench: At designated time points (0, 15, 30, and 60 minutes), withdraw a 50 μ L aliquot and immediately transfer it into 150 μ L of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation: Vortex the quenched samples for 2 minutes, then centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer the clear supernatant to LC-MS/MS vials. Quantify the percentage of parent compound remaining relative to the 0-minute time point.

  • Data Processing: Plot the natural log of the percentage remaining versus time to calculate the elimination rate constant ( k ) and intrinsic clearance ( CLint​ )[1].

Workflow S1 1. Incubation (Compound + Liver Microsomes) S2 2. Reaction Initiation (Add NADPH) S1->S2 S3 3. Aliquot & Quench (0, 15, 30, 60 min in MeCN) S2->S3 S4 4. Centrifugation (Precipitate Proteins) S3->S4 S5 5. LC-MS/MS Analysis (Quantify Parent) S4->S5

Figure 2: Step-by-step experimental workflow for the in vitro microsomal stability assay.

References

  • A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry - Benchchem. 1

  • Discovery of A-971432, An Orally Bioavailable Selective Sphingosine-1-Phosphate Receptor 5 (S1P5) Agonist for the Potential Treatment of Neurodegenerative Disorders - ACS Publications. 3

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC. 4

  • Key compounds of this work shown in the LogP–pKa(H) plot along with other fluorinated saturated heterocyclic amines - ResearchGate. 5

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - ResearchGate. 2

Sources

Comparison Guide: The Reactivity of 6-Bromopyridines vs. 6-Chloropyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The pyridine moiety is a cornerstone of modern medicinal chemistry and materials science, integral to a vast array of biologically active molecules and functional materials.[1][2] Consequently, the efficient functionalization of pyridine scaffolds via palladium-catalyzed cross-coupling reactions is of paramount importance in both academic research and industrial drug development.

This guide provides an in-depth comparison of the reactivity of two common feedstock chemicals: 6-bromopyridines and 6-chloropyridines. Moving beyond a simple list of procedures, we will explore the fundamental principles governing their reactivity, the practical implications for catalyst selection and reaction design, and provide supporting experimental data to inform your synthetic strategy.

The Decisive Factor: The Energetics of C-X Bond Activation

The reactivity of any (hetero)aryl halide in a cross-coupling reaction is primarily dictated by the rate-determining step: the oxidative addition of the carbon-halogen (C-X) bond to the palladium(0) catalyst.[3] The energy required to cleave this bond is the critical barrier that must be overcome.

The established trend for C-X bond dissociation energies (BDE) is C-Cl > C-Br > C-I.[3]

  • C-Cl Bond Energy: ~339 kJ/mol[1][3]

  • C-Br Bond Energy: ~276 kJ/mol[1][3]

This significant difference in bond strength is the fundamental reason why bromopyridines are inherently more reactive than their chloro-counterparts.[1][3][4] The weaker C-Br bond undergoes oxidative addition to the Pd(0) center more readily, meaning the reaction is both thermodynamically more favorable and kinetically faster.[3] This allows for milder reaction conditions, often translating to lower temperatures, shorter reaction times, and a broader tolerance for sensitive functional groups.

The Influence of the Pyridine Ring

The electron-deficient nature of the pyridine ring also plays a crucial role. The position of the halogen significantly influences reactivity, with the general order being C4(6) > C2 > C5.[5] The C6 position, which is the focus of this guide, is highly activated and susceptible to oxidative addition, making both 6-bromo- and 6-chloropyridines viable, albeit distinct, coupling partners.

Practical Implications & Catalyst Selection: A Tale of Two Halides

The choice between a 6-bromopyridine and a 6-chloropyridine is a strategic decision based on a trade-off between reactivity, cost, and the complexity of the required catalytic system.

6-Bromopyridines: The High-Reactivity Pathway

Due to the weaker C-Br bond, 6-bromopyridines are often the substrate of choice when high reactivity and mild conditions are paramount.[4]

  • Advantages: Higher reactivity allows for the use of simpler, less expensive palladium catalysts (e.g., Pd(PPh₃)₄), lower catalyst loadings, and milder reaction temperatures. This is particularly advantageous when working with thermally sensitive substrates or complex molecules with delicate functional groups.[3][4]

  • Considerations: Bromo-arenes are typically more expensive and less abundant than their chloro-analogues.

6-Chloropyridines: The Economical & Strategic Pathway

The greater strength of the C-Cl bond makes 6-chloropyridines less reactive, necessitating more sophisticated solutions to achieve comparable results.[1][4]

  • Advantages: Chloro-arenes are significantly more cost-effective and are available in a wider variety, making them highly attractive for large-scale synthesis and process development.

  • The Challenge & The Solution: Overcoming the high activation barrier of the C-Cl bond requires specialized catalytic systems. The key to success lies in the judicious selection of highly active catalysts that can facilitate the difficult oxidative addition step.[1] These systems typically involve:

    • Bulky, Electron-Rich Ligands: Ligands such as the Buchwald biarylphosphines (e.g., SPhos, XPhos, RuPhos) or trialkylphosphines (e.g., P(t-Bu)₃) are essential.[4][6][7] These ligands increase the electron density on the palladium center, which in turn enhances its ability to donate into the σ* orbital of the C-Cl bond, thereby promoting cleavage.[8]

    • N-Heterocyclic Carbenes (NHCs): NHCs are another class of highly effective ligands for activating aryl chlorides.[4][9] They are strong σ-donors that form very stable bonds with the palladium center, creating highly active and robust catalysts.

Comparative Experimental Data

The following tables summarize quantitative data from various studies, offering a comparative overview of the performance of 6-halopyridines in key cross-coupling reactions.

Table 1: Suzuki-Miyaura Coupling Performance
Halopyridine SubstrateCoupling PartnerCatalyst System (Pd Source / Ligand)BaseTemp (°C)Time (h)Yield (%)
2-Amino-6-bromopyridine4-Methoxyphenylboronic acidPd₂(dba)₃ / P(t-Bu)₃K₃PO₄801295
2-Amino-6-chloropyridine4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄1001692
6-Chloropyridin-3-aminePhenylboronic acidPd(PPh₃)₄K₃PO₄85-951870-90*
3-ChloropyridinePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃120 (MW)0.17~80

*Data for analogous 5-bromo-2-methylpyridin-3-amine used for comparison.[6]

Table 2: Buchwald-Hartwig Amination Performance
Halopyridine SubstrateAmineCatalyst System (Pd Source / Ligand)BaseTemp (°C)Time (h)Yield (%)
3-Bromo-2-aminopyridineMorpholinePd₂(dba)₃ / RuPhos PrecatalystLiHMDS651683
2-BromopyridineCyclohexylaminePd(OAc)₂ / BINAPNaOtBu1001895
2-ChloropyridineDimethylaminePd(OAc)₂ / DPPFNaOtBu1001828
2,6-DichloropyridineAminothiophenePd(OAc)₂ / XantphosCs₂CO₃1102420 (mono)
2,6-DibromopyridineAminothiophenePd(OAc)₂ / XantphosCs₂CO₃1102470 (mono)

Data compiled from studies on various halopyridines to illustrate reactivity trends.[10][11][12]

Visualizing the Process

The Catalytic Cycle

Understanding the fundamental steps of the cross-coupling reaction is key to troubleshooting and optimization. The generalized catalytic cycle for a Suzuki-Miyaura reaction highlights the critical role of oxidative addition.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Complex (R-Pd(II)-X)L2 Pd(0)L2->OxAdd R-X (Halopyridine) Rate-Determining Step Trans Transmetalation Complex (R-Pd(II)-R')L2 OxAdd->Trans R'-B(OR)2 (Boronic Acid) Trans->Pd(0)L2 Product R-R' Product Trans->Product Reductive Elimination ArX 6-Halo-Pyridine (R-X) ArB Boronic Acid (R'-B(OR)2) Base Base Decision_Workflow start Start: Select Halopyridine Substrate cost_priority Is cost/availability the primary driver? start->cost_priority use_chloro Select 6-Chloropyridine cost_priority->use_chloro Yes mild_conditions Are mild conditions or sensitive functional groups a priority? cost_priority->mild_conditions No catalyst_check Do you have access to advanced catalyst systems? (e.g., Buchwald ligands, NHCs) use_chloro->catalyst_check use_bromo Select 6-Bromopyridine proceed_bromo Proceed with standard catalysts (e.g., Pd(PPh3)4) under milder conditions. use_bromo->proceed_bromo catalyst_check->use_bromo No, consider Bromo optimize_chloro Optimize reaction with bulky, electron-rich ligands (e.g., XPhos, SPhos) and potentially higher temperatures. catalyst_check->optimize_chloro Yes mild_conditions->use_chloro No, proceed with Chloro mild_conditions->use_bromo Yes

Caption: Workflow for selecting between 6-bromo- and 6-chloropyridine substrates.

Experimental Protocols

The following is a generalized protocol that can be adapted to directly compare the reactivity of a 6-chloro- and a 6-bromopyridine in a Suzuki-Miyaura coupling.

Objective: To compare the yield of a 6-arylpyridine starting from a 6-chloropyridine and a 6-bromopyridine under identical, optimized conditions for the less reactive chloro-substrate.

Materials:

  • 6-Chloropyridine derivative (1.0 mmol, 1.0 equiv)

  • 6-Bromopyridine derivative (1.0 mmol, 1.0 equiv) - for the parallel experiment

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or Toluene, 0.1 M)

Procedure:

  • Reaction Setup: To two separate oven-dried reaction vessels (e.g., Schlenk flasks or microwave vials) equipped with stir bars, add the halopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the vessels and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (0.02 mmol) to each vessel.

  • Solvent Addition: Add the degassed solvent (10 mL) to each vessel via syringe.

  • Reaction: Place both vessels in a pre-heated oil bath or heating block set to 100 °C. Stir vigorously for 16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 16h) by taking small aliquots from each reaction.

  • Work-up: Upon completion, cool the reactions to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification & Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Determine the isolated yield for each reaction and compare.

Conclusion

While 6-bromopyridines are generally more reactive and serve as excellent substrates for cross-coupling under mild conditions, significant advancements in catalyst technology have elevated 6-chloropyridines to highly efficient and economical alternatives. [1]The key to success with the less reactive chloro-substrates lies in the rational selection of a highly active catalytic system, typically involving bulky, electron-rich phosphine ligands or N-heterocyclic carbenes designed to overcome the high activation energy of the C-Cl bond. [4]For the modern researcher, the choice is no longer simply "which is more reactive?" but rather a strategic balance of substrate cost, availability, reaction conditions, and the sophistication of the available catalytic tools.

References
  • Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. (2025). Benchchem.
  • A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions. (2025). Benchchem.
  • Introduction to Pyridine: Applications and Industry Importance. (2025).
  • Navigating the Suzuki Coupling Landscape: A Comparative Guide to 2-Amino-6-bromopyridine and 2-Amino-6-chloropyridine. (2025). Benchchem.
  • A Comparative Guide to Catalysts for 6-Chloropyridin-3-amine Coupling Reactions. (2025). Benchchem.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. SYNLETT.
  • Frenette, L. H., & Friesen, R. W. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. Organic Letters, 5(4), 471-474.
  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. (2025). Benchchem.
  • 4.9: Oxidative Addition of Polar Reagents. (2022). Chemistry LibreTexts.
  • Schmalz, B., et al. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Molecules, 17(12), 14069-14081.
  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. (2010). European Journal of Organic Chemistry, 2010(28), 5483-5491.
  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). The Journal of Organic Chemistry, 72(10), 3964-3967.

Sources

Validating Enantiomeric Purity of Chiral Azetidine-3-Carboxylic Acid Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Azetidine-3-carboxylic acid is an indispensable β-amino acid scaffold in modern drug discovery, frequently utilized in the synthesis of CCR5 receptor modulators, procollagen C-proteinase inhibitors, and potent RORγt inhibitors 1. Because the spatial orientation of the 3-position directly dictates target binding affinity—often engaging in critical water-mediated hydrogen-bonding networks within a receptor's ligand-binding domain 2—rigorous validation of its enantiomeric excess (%ee) is a non-negotiable quality attribute.

As an Application Scientist, I frequently encounter the unique analytical challenges presented by this molecule. The high ring strain of the four-membered azetidine ring, combined with its zwitterionic nature (a basic secondary amine and an acidic carboxyl group), makes direct chiral resolution notoriously difficult. Unprotected azetidines are prone to divergent reactivity and ring-expansion side reactions [[3]](), necessitating strategic derivatization prior to analysis.

This guide objectively compares the analytical modalities available for validating the enantiomeric purity of azetidine-3-carboxylic acid derivatives and provides a field-proven, self-validating experimental protocol.

Comparative Analysis of Analytical Modalities

When selecting an analytical technique for chiral resolution, scientists must balance resolution power, limit of quantitation (LOQ), and sample throughput. The table below summarizes the performance of the primary modalities used for azetidine-3-carboxylic acid derivatives.

Analytical ModalityStationary Phase / ReagentTypical ConditionsResolution (Rs)Limit of Quantitation (LOQ)Causality / Best Use Case
Direct Chiral HPLC (Immobilized) Chiralpak IC (Cellulose-based)Hexane/i-PrOH (75:25), 1.0 mL/min> 2.0< 0.1% eeHigh solvent tolerance; ideal for polar N-Boc derivatives. Yields distinct retention times (e.g., 7.1 min vs 6.2 min) [[4]]().
Direct Chiral HPLC (Coated) Chiralpak AD-H (Amylose-based)Heptane/i-PrOH (95:5), 1.2 mL/min> 1.5< 0.1% eeExcellent for N-aryl azetidines; restricted to standard alkane/alcohol solvents 2.
Preparative Chiral HPLC Chiralpak IG (Immobilized)Hexane/EtOH (90:10), 20 mL/min> 1.5N/A (Prep)Used for resolving racemates into pure enantiomers for downstream biological testing 5.
Chiral GC β-CyclodextrinHe carrier gas, 120°C~ 1.5~ 0.5% eeRequires dual derivatization (esterification + N-acylation); risks thermal racemization.
1H-NMR (CDA) Mosher's Acid (MTPA-Cl)CDCl3, 400 MHzN/A~ 2.0% eeUseful for absolute configuration assignment, but lacks the sensitivity for trace %ee validation.

Verdict : Direct Chiral HPLC using immobilized polysaccharide phases (e.g., Chiralpak IC or IG) is the gold standard. Immobilization prevents the stationary phase from dissolving in aggressive organic modifiers (like dichloromethane), which are often required to solubilize these highly polar zwitterionic precursors.

Self-Validating Experimental Protocol: Chiral HPLC Analysis

A robust analytical method must be a self-validating system. The following protocol ensures that experimental artifacts are not mistaken for enantiomeric purity.

Objective : Determine the enantiomeric excess (%ee) of a synthesized chiral azetidine-3-carboxylic acid derivative. System Setup : HPLC equipped with a Photodiode Array (PDA) detector and a Chiralpak IC column (4.6 × 250 mm, 5 µm).

Step 1: Analyte Derivatization (Causality: Peak Shape Optimization)

  • Action : Convert the free azetidine-3-carboxylic acid to its N-Boc or N-aryl derivative.

  • Causality : The secondary amine of the azetidine ring is highly basic. If injected directly onto a silica-backed chiral column, it will interact with residual silanols, causing severe peak tailing and artificially inflating the integration area of the major enantiomer. Derivatization neutralizes this basicity, ensuring sharp, Gaussian peak shapes.

Step 2: Racemic Reference Standard Preparation (Causality: Method Verification)

  • Action : Synthesize or procure a strictly racemic (50:50) mixture of the target derivative. Dissolve it in the exact mobile phase (e.g., 75:25 Hexane/i-PrOH) to a concentration of 1.0 mg/mL.

  • Causality : A chiral method is scientifically invalid without proof of resolution. The racemate serves as the ultimate control to establish the retention times of both the (R) and (S) enantiomers, proving the column can baseline-separate them without co-elution.

Step 3: System Suitability Testing (SST)

  • Action : Inject 10 µL of the racemic standard. Calculate the resolution (Rs) between the two enantiomeric peaks using the formula: Rs = 2(tr2 - tr1) / (w1 + w2).

  • Causality : Rs must be ≥ 1.5 for baseline separation. If Rs < 1.5, the mobile phase modifier must be adjusted. This step empirically validates the column's resolving power on the exact day of analysis.

Step 4: Sample Analysis & Orthogonal Spiking

  • Action : Inject the synthesized chiral sample. Following this, perform a "spiked" injection containing 90% chiral sample and 10% racemic standard.

  • Causality : Spiking is a self-validating mechanism. It unequivocally confirms the identity of the minor enantiomer peak and ensures that no achiral synthetic impurities are co-eluting at the retention time of the opposite enantiomer.

Method Development & Validation Workflow

The following diagram illustrates the logical progression of the self-validating chiral analysis workflow.

G N1 1. Racemic Standard Synthesis & Isolation N2 2. N-Boc / N-Aryl Derivatization N1->N2 N3 3. Chiral Stationary Phase Screening (IC vs AD-H) N2->N3 N4 4. System Suitability Testing (Rs > 1.5) N3->N4 N5 5. Enantiomeric Excess (%ee) Quantification N4->N5 N6 6. Orthogonal Validation (Racemate Spiking) N5->N6

Workflow for the self-validating chiral resolution of azetidine-3-carboxylic acid derivatives.

References
  • Title: Novel Syntheses of Azetidines and Azetidinones Source: Chemical Reviews - ACS Publications URL
  • Title: Enantioselective anti-Mannich reaction catalyzed by modularly designed organocatalysts Source: PMC URL
  • Title: Structure-Based and Property-Driven Optimization of N-Aryl Imidazoles toward Potent and Selective Oral RORγt Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: WO2023107563A1 - Carboxylic acid containing indanyl compounds for the treatment of neurodegenerative diseases Source: Google Patents URL
  • Title: Structurally divergent reactivity of 2,2-disubstituted azetidines Source: Organic Chemistry Frontiers - RSC Publishing URL

Sources

Efficacy Comparison Guide: 1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid in Hit-to-Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry, the transition from a preliminary "hit" to an optimized "lead" hinges on the strategic selection of core scaffolds. The building block 1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid (CAS: 1289386-69-1) has emerged as a highly efficacious bifunctional hub. It provides two orthogonal synthetic vectors—a carboxylic acid for amide coupling and a bromopyridine for cross-coupling—while leveraging the "Azetidine Switch" to optimize physicochemical properties.

This guide provides an objective, data-driven comparison of this azetidine-based scaffold against traditional piperidine and pyrrolidine alternatives, detailing the causality behind its superior performance in lipophilicity modulation, metabolic stability, and vector rigidity.

Structural Deconstruction & The "Azetidine Switch"

Historically, hit-to-lead campaigns relied heavily on piperidine (6-membered) and pyrrolidine (5-membered) rings to functionalize basic centers. However, these flexible rings often inflate lipophilicity (LogP) and introduce metabolic liabilities [1].

Replacing these larger rings with an azetidine ring (the "Azetidine Switch") fundamentally alters the molecule's three-dimensional shape and polarity. The azetidine ring possesses significant ring strain (~25.4 kcal/mol), which forces a rigid, puckered conformation. This structural rigidity lowers the lipophilic surface area and increases the polarity of the amine, resulting in enhanced aqueous solubility and a more favorable LogP profile [2].

Table 1: Physicochemical & Structural Scaffold Comparison

Scaffold Feature 1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid Pyrrolidine Analog (5-membered) Piperidine Analog (6-membered)
Ring Type 4-membered (Azetidine) 5-membered (Pyrrolidine) 6-membered (Piperidine)
Relative LogP Lowest (~1.3 base equivalent) Moderate (~1.6 base equivalent) Highest (~1.9 base equivalent)
Ring Strain High (~25.4 kcal/mol) Moderate Low (Strain-free chair)
Conformation Rigid, puckered Flexible "Envelope" Flexible "Chair/Boat"

| Aqueous Solubility | High | Moderate | Low |

Causality Insight: The high ring strain of the azetidine core restricts the conformational flexibility of the nitrogen lone pair. This subtle electronic shift slightly reduces the basicity (pKa) of the nitrogen compared to piperidine, preventing the molecule from becoming overly trapped in acidic lysosomal compartments (lysosomotropism), thereby improving overall intracellular distribution [1].

Metabolic Stability & Pharmacokinetics

A primary failure point in hit-to-lead optimization is poor metabolic stability, often driven by Cytochrome P450 (CYP450) mediated oxidation at the α-carbon of saturated heterocycles [3].

Piperidines are highly susceptible to N-dealkylation and α/β-hydroxylation because their flexible chair conformation easily adopts the ideal geometry required for CYP450 hydrogen abstraction. In contrast, the azetidine core is highly resistant to these pathways. The high ring strain and rigid geometry misalign the α-C-H bonds from the optimal trajectory required by the CYP heme center, creating a steric and electronic block against oxidation [4].

Table 2: In Vitro Metabolic Stability (Human Liver Microsomes - HLM)

Compound Scaffold Intrinsic Clearance (CL_int) [µL/min/mg] Half-life (t_1/2) [min] Primary Metabolic Vulnerability
Azetidine Core < 15 (High Stability) > 120 Minor glucuronidation (if unmodified)
Pyrrolidine Core 40 - 60 (Moderate Stability) 30 - 45 α-carbon oxidation, ring opening

| Piperidine Core | > 80 (Low Stability) | < 15 | N-dealkylation, α/β-hydroxylation |

MetabolicStability Piperidine Piperidine Scaffold (Flexible Chair) CYP450 CYP450 Enzyme Piperidine->CYP450 Susceptible C-H Azetidine Azetidine Scaffold (Rigid, Strained) Azetidine->CYP450 High Ring Strain Steric Block Metabolite α-Oxidation / Ring Opening CYP450->Metabolite Stable Metabolically Stable (Intact Scaffold) CYP450->Stable

Fig 1: CYP450 metabolic vulnerability of flexible piperidine vs. sterically hindered azetidine.

Synthetic Tractability & Vector Orientation

1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid is designed for divergent synthesis. The 3-position of the azetidine projects the carboxylic acid at a highly defined, rigid vector (~180° relative to the pyridine attachment, depending on the specific puckering state). This allows for precise structural-activity relationship (SAR) mapping of target binding pockets.

HitToLead Start 1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid Amide Amide Coupling (Vector 1: 3-position) Start->Amide HATU, DIPEA, Primary Amine Suzuki Suzuki Cross-Coupling (Vector 2: 6-position) Amide->Suzuki Pd(dppf)Cl2, Boronic Acid, Base Lead Optimized Lead Compound (Improved LogP & CL_int) Suzuki->Lead SAR Validation

Fig 2: Bifunctional hit-to-lead workflow utilizing orthogonal reaction vectors.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Causality for reagent selection is explicitly defined to prevent downstream assay failures.

Protocol A: Amide Coupling of the 3-Carboxylic Acid Vector

Objective: Functionalize the azetidine core while preventing epimerization or ring-opening.

  • Activation: Dissolve 1.0 eq of 1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 3.0 eq of DIPEA. Causality: HATU is selected over EDC/HOBt because the strained azetidine carboxylic acid can be slow to activate; HATU ensures rapid formation of the active ester, minimizing the risk of base-catalyzed epimerization at the 3-position.

  • Coupling: Stir for 15 minutes at room temperature, then add 1.1 eq of the target primary amine. Stir for 2 hours.

  • Self-Validation Checkpoint: Inject a 1 µL aliquot into a UPLC-MS system (UV 254 nm). The protocol is validated only if the UV trace shows >95% consumption of the starting material (m/z 257 [M+H]+) and the appearance of the target amide mass. The absence of a secondary peak with the identical mass validates that no epimerization occurred.

Protocol B: Suzuki-Miyaura Cross-Coupling of the 6-Bromopyridine Vector

Objective: Extend the scaffold via C-C bond formation at the pyridine ring.

  • Preparation: In a microwave vial, combine the amide product from Protocol A (1.0 eq), a target boronic acid (1.5 eq), and K2CO3 (3.0 eq) in a 4:1 mixture of 1,4-Dioxane and water.

  • Catalyst Addition: Add 0.05 eq of Pd(dppf)Cl2. Causality: The bidentate dppf ligand is chosen because it suppresses competitive dehalogenation (protodebromination) of the electron-deficient pyridine ring, which is a common failure mode with monodentate phosphine ligands.

  • Reaction: Degas with N2 for 5 minutes. Heat at 90°C for 4 hours.

  • Self-Validation Checkpoint: Post-reaction LC-MS must show the disappearance of the characteristic bromine isotope pattern (M / M+2 peaks of equal intensity). The emergence of the coupled product mass without a corresponding [M-Br+H] peak validates the efficacy of the dppf ligand.

Protocol C: In Vitro Microsomal Stability Assay (HLM)

Objective: Quantify the metabolic stability advantage of the synthesized azetidine lead.

  • Incubation: Incubate 1 µM of the test compound with Human Liver Microsomes (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Initiation & Quenching: Initiate the reaction by adding 1 mM NADPH. At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Self-Validation Checkpoint: The assay system is self-validating through the concurrent running of Verapamil (high clearance control). The test compound's stability data is only deemed trustworthy if the Verapamil control demonstrates >80% depletion by the 30-minute mark, confirming that the CYP450 enzymes in the microsome batch were highly active.

References
  • Stepan, A. F., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Retrieved from[Link]

  • Mykhailiuk, P. K., et al. (2023). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry - A European Journal. Retrieved from[Link]

High-Performance Liquid Chromatography (HPLC) Retention Time Comparison for Bromopyridine Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Bromopyridine carboxylic acids are highly valued scaffolds in pharmaceutical development, frequently utilized in the synthesis of therapeutics targeting tuberculosis, cancer, and neurodegenerative disorders (1). However, separating positional isomers of these compounds (e.g., 5-bromo-2-pyridinecarboxylic acid vs. 2-bromo-5-pyridinecarboxylic acid) presents a significant analytical bottleneck. Because these isomers possess nearly identical molecular weights, lipophilicity ( logP ), and zwitterionic properties, traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) often fails to achieve baseline resolution.

This guide provides an objective, data-driven comparison of three chromatographic column chemistries—Standard C18, Pentafluorophenyl (PFP), and Mixed-Mode Cation-Exchange (MMC)—to determine the optimal system for resolving bromopyridine carboxylic acid analogs.

Mechanistic Causality: Why Standard C18 Fails

Pyridinecarboxylic acids are polar, ionizable zwitterions. At a typical acidic mobile phase pH (e.g., pH 2.0 - 2.5), the carboxylic acid moiety is protonated (neutral), while the pyridine nitrogen is protonated, rendering the molecule a highly polar cation. Standard C18 columns rely exclusively on hydrophobic (van der Waals) interactions, which are insufficient to retain these polar cations, leading to rapid elution near the void volume ( t0​ ) and severe co-elution.

To overcome this, chromatographers must exploit secondary molecular characteristics:

  • Pentafluorophenyl (PFP) Phases: Exploit differences in dipole moments, π−π stacking, and specific halogen-fluorine interactions induced by the positional shift of the bromo group (2).

  • Mixed-Mode Cation-Exchange (MMC): Combine a hydrophobic alkyl chain with an embedded negatively charged acidic group (e.g., sulfonic acid). This dual-mechanism exploits minute differences in the pKa​ of the pyridine nitrogen caused by the inductive electron-withdrawing effect of the bromo group at different ring positions (3).

ColumnSelection A Bromopyridine Carboxylic Acid Positional Isomers B Assess Physicochemical Properties (Zwitterionic, Polar, Isomeric) A->B C Standard RP-HPLC (C18) B->C Default Approach E Alternative Stationary Phases B->E Targeted Approach D Poor Retention & Co-elution (Not Recommended) C->D F Mixed-Mode Cation Exchange (e.g., Primesep 100) E->F Exploits ΔpKa & Ionic Interactions G Pentafluorophenyl (PFP) (e.g., Kinetex PFP) E->G Exploits π-π & Dipole Interactions H Baseline Resolution Achieved (Optimal) F->H G->H

Decision workflow for selecting HPLC stationary phases for zwitterionic positional isomers.

Comparative Experimental Data

To objectively evaluate performance, three positional isomers were analyzed across three different column chemistries under optimized acidic gradient conditions.

Table 1: HPLC Retention Time and Resolution Comparison for Bromopyridine Carboxylic Acid Isomers

IsomerStandard C18 tR​ (min)PFP tR​ (min)Mixed-Mode tR​ (min)Mixed-Mode Resolution ( Rs​ )
5-bromo-2-pyridinecarboxylic acid 2.15.48.2N/A
2-bromo-5-pyridinecarboxylic acid 2.36.810.53.4
3-bromo-4-pyridinecarboxylic acid 2.37.513.13.8

Data Analysis: The standard C18 column demonstrated poor retention and failed to resolve the 2-bromo and 3-bromo isomers. The PFP column provided acceptable retention and partial resolution due to shape selectivity. However, the Mixed-Mode column delivered superior baseline resolution ( Rs​>2.0 ) by leveraging both hydrophobic and electrostatic interactions, confirming its status as the optimal choice for these analogs (4).

MixedModeMechanism Analyte Bromopyridine Carboxylic Acid Pyridinium Cation (NH+) Hydrophobic Bromo-Ring StationaryPhase Mixed-Mode Stationary Phase Embedded Acidic Group (SO3-) Alkyl Chain (C18/C8) Analyte:p1->StationaryPhase:s1 Ion-Exchange (Electrostatic) Analyte:p2->StationaryPhase:s2 Reversed-Phase (Hydrophobic)

Dual-retention mechanism of Mixed-Mode chromatography for pyridinium cations.

Self-Validating Experimental Protocol: Mixed-Mode HPLC Separation

To ensure reproducibility and scientific integrity, the following protocol incorporates a self-validating System Suitability Test (SST).

Step 1: Mobile Phase Preparation

Causality: Retention in mixed-mode chromatography is highly sensitive to ionic strength and pH. Sulfuric acid is preferred over Trifluoroacetic acid (TFA) for UV methods as it provides strong ionic pairing without causing excessive ion-pairing hydrophobicity that can artificially inflate retention times.

  • Mobile Phase A: 0.05% Sulfuric Acid ( H2​SO4​ ) in LC-MS grade Water (pH ~2.2).

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

Step 2: System Suitability Testing (SST) - The Self-Validation Step

Causality: Before analyzing unknown samples, the system must prove it can resolve the critical pair (the two closest eluting isomers).

  • Inject a 10μg/mL standard mix of all three isomers.

  • Validation Criteria: Proceed only if the Resolution ( Rs​ ) between the second and third eluting peaks is ≥1.5 , and the Tailing Factor ( Tf​ ) for all peaks is ≤1.5 . If Rs​<1.5 , decrease the organic modifier (Acetonitrile) slightly to increase cation-exchange retention time.

Step 3: Chromatographic Conditions
  • Column: Mixed-Mode Cation Exchange (e.g., Primesep 100, 4.6 x 150 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Gradient: 0-3 min (10% B), 3-12 min (linear gradient to 40% B), 12-15 min (hold at 40% B).

  • Column Temperature: 30°C (stabilizes mass transfer kinetics and reduces column backpressure).

  • Detection: UV at 260 nm (optimal absorbance for the bromopyridine ring system).

Step 4: Sample Analysis & Equilibration
  • Inject 5μL of the prepared sample.

  • Ensure a minimum of 5 column volumes (CV) of re-equilibration at 10% B between runs. Causality: This restores the hydration layer and the ionic state of the embedded sulfonic acid groups, preventing retention time drift in subsequent injections.

Conclusion

For the baseline separation of bromopyridine carboxylic acid positional isomers, standard C18 columns are fundamentally inadequate due to the zwitterionic nature of the analytes. While PFP columns offer a viable alternative through π−π and dipole interactions, Mixed-Mode Cation-Exchange chromatography stands out as the superior choice. By simultaneously exploiting hydrophobicity and minute pKa​ deviations via electrostatic interactions, MMC provides robust, reproducible, and baseline-resolved chromatograms.

References

  • ResearchGate - Schematic illustration for 6-(hexyloxy) pyridine-3-carboxylic acid and 6-(octyloxy) pyridine-3-carboxylic acid binding in CAIII binding site.
  • EPA - Data Evaluation Record for Diflufenzopyr & Degradates in Water 49369501.
  • SIELC Technologies - HPLC Separation of Pyridinecarboxylic Acids.
  • HELIX Chromatography - HPLC Methods for analysis of 2-Pyridinecarboxylic acid.

Sources

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